2-Mercaptothienothiazole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
55116-20-6 |
|---|---|
Molecular Formula |
C5H3NS3 |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
3H-thieno[2,3-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C5H3NS3/c7-5-6-4-3(9-5)1-2-8-4/h1-2H,(H,6,7) |
InChI Key |
HLSXTUIBYZZUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=S)N2 |
Origin of Product |
United States |
Foundational & Exploratory
2-Mercaptothienothiazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Mercaptothienothiazole, a heterocyclic compound with potential applications in research and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on the core chemical structure, thieno[2,3-d]thiazole, and proposes synthetic methodologies based on related compounds.
Chemical Structure and Isomerism
This compound exists in a tautomeric equilibrium with its thione form, thieno[2,3-d]thiazole-2(3H)-thione. The thione tautomer is generally considered to be the more stable form in related heterocyclic systems.
Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.
Physicochemical Properties
Specific experimental data for this compound is scarce in publicly available literature. The following table summarizes the available information for the parent thieno[2,3-d]thiazole ring system and the limited data for the target compound.
| Property | Value (Thieno[2,3-d]thiazole) | Value (this compound) | Data Source |
| Molecular Formula | C₅H₃NS₂ | C₅H₃NS₃ | PubChem |
| Molecular Weight | 141.21 g/mol | Not available | PubChem |
| CAS Number | 251-43-4 | Not available | PubChem |
| Appearance | Not available | Not available | - |
| Melting Point | Not available | Not available | - |
| Boiling Point | Not available | Not available | - |
| Solubility | Not available | Not available | - |
| CBNumber | - | CB11012847 | ChemicalBook[1] |
Synthesis Protocols
Proposed Synthetic Workflow
This proposed workflow is based on established synthetic routes for similar heterocyclic systems.
Caption: Proposed synthetic workflow for this compound.
Detailed Steps:
-
Reaction Setup: 2-Amino-3-cyanothiophene is dissolved in a suitable solvent, such as pyridine, which can also act as a base.
-
Reagent Addition: Carbon disulfide is added to the solution, typically in excess.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours to facilitate the formation of an intermediate dithiocarbamate salt.
-
Cyclization: Upon prolonged heating, the intermediate undergoes intramolecular cyclization to form the thieno[2,3-d]thiazole ring.
-
Work-up: The reaction mixture is cooled and then poured into water. The crude product may precipitate or be extracted with an organic solvent.
-
Purification: The crude product is purified by standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. For the characterization of a newly synthesized sample, the following spectral features would be anticipated:
-
¹H NMR: Signals corresponding to the protons on the thiophene ring and a broad signal for the thiol proton (if in a non-exchanging solvent).
-
¹³C NMR: Resonances for the carbon atoms of the fused ring system, including a signal for the C=S carbon in the thione tautomer.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (in the thione form), C=S stretching, and C-S stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₅H₃NS₃.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the specific biological activities or signaling pathway interactions of this compound. However, the broader class of mercaptobenzothiazoles, which shares some structural similarity, has been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3][4][5][6] This suggests that this compound could be a molecule of interest for biological screening and drug discovery programs.
Conclusion
This compound represents a novel heterocyclic compound with potential for further investigation. While direct experimental data is limited, this guide provides a foundational understanding of its structure, a proposed synthetic route, and an outline for its characterization. Further research is required to fully elucidate its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities. This information is intended to serve as a starting point for researchers and scientists interested in the exploration of this and related thienothiazole derivatives.
References
- 1. This compound [chemicalbook.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
Synthesis and Characterization of 2-Mercaptothienothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2-mercaptothienothiazole and its derivatives. The thienothiazole scaffold is a significant heterocyclic motif in medicinal chemistry, demonstrating a range of biological activities. This document outlines a detailed experimental protocol for the synthesis of a key intermediate, 2-amino-3-(substituted)-thieno[3,2-d]thiazole, based on the Gewald reaction, and discusses its characterization. Furthermore, it explores the potential biological implications of thienothiazole derivatives as multi-targeting kinase inhibitors in cancer therapy.
Synthesis of Thieno[3,2-d]thiazole Derivatives
A versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, three-component reaction utilizes a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. The following protocol details the synthesis of a 2-aminothieno[3,2-d]thiazole derivative, a crucial precursor for obtaining this compound analogs.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-thieno[3,2-d]thiazole Derivative (3a)[1]
This protocol is based on the reaction of a thiazolidin-4-one derivative with malononitrile and sulfur.
Materials:
-
2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
-
Ammonium thiocyanate
-
Ethanol
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
Procedure:
-
Synthesis of the thiazolidin-4-one derivative (1): A mixture of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and ammonium thiocyanate in ethanol is refluxed to produce the corresponding thiazolidin-4-one derivative.
-
Gewald Reaction: The thiazolidin-4-one derivative (1) is then subjected to a Gewald reaction with malononitrile and elemental sulfur in the presence of triethylamine as a catalyst. This reaction mixture is refluxed to yield the 2-aminothieno[3,2-d]thiazole derivative (3a).
Reaction Scheme:
Caption: Synthesis of a 2-aminothieno[3,2-d]thiazole derivative.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the 2-aminothieno[3,2-d]thiazole derivative (3a).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3a | C₁₇H₁₄N₆O₂S₂ | 414.46 | 85 | 230-232 |
Characterization of Thieno[3,2-d]thiazole Derivatives
The structural elucidation of the synthesized thieno[3,2-d]thiazole derivatives is accomplished through a combination of spectroscopic techniques.
Spectroscopic Data for Compound 3a[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of compound 3a exhibits characteristic absorption bands at 3415 and 3373 cm⁻¹ corresponding to the stretching vibrations of the NH₂ group. A strong absorption band is also observed at 2212 cm⁻¹ which is indicative of the C≡N group.
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum provides further confirmation of the structure.
-
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: The ¹³C-NMR spectrum is also utilized for structural confirmation.
The following table summarizes the key spectroscopic data for compound 3a .
| Spectroscopic Technique | Key Peaks/Signals |
| IR (KBr, cm⁻¹) | 3415, 3373 (NH₂), 2212 (C≡N) |
| ¹H-NMR (DMSO-d₆, δ ppm) | 2.15 (s, 3H, CH₃), 3.21 (s, 3H, N-CH₃), 7.28-7.52 (m, 5H, Ar-H), 8.35 (s, 2H, NH₂) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 12.11, 35.16, 115.8, 120.9, 125.4, 129.2, 135.8, 148.5, 155.2, 160.3, 162.1 |
Biological Activity and Signaling Pathways
Derivatives of the thieno[3,2-d]thiazole scaffold have demonstrated significant potential as anticancer agents by acting as multi-targeting kinase inhibitors.[1][2] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their deregulation is a hallmark of many cancers.
Targeted Kinase Signaling Pathways
Thieno[3,2-d]thiazole derivatives have been shown to inhibit key kinases involved in cancer progression, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): A serine/threonine-protein kinase that is frequently mutated in various cancers, leading to constitutive activation of the MAPK/ERK signaling pathway.
The inhibition of these kinases by thieno[3,2-d]thiazole derivatives can disrupt downstream signaling cascades, ultimately leading to the suppression of tumor growth and proliferation.
Caption: Inhibition of key kinase signaling pathways.
This guide provides a foundational understanding of the synthesis, characterization, and potential therapeutic applications of this compound and its derivatives. The detailed protocols and data presented herein are intended to support further research and development in this promising area of medicinal chemistry.
References
Spectroscopic Profile of 2-Mercaptothienothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Mercaptothienothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of published spectroscopic data for this compound, the following sections utilize data from the closely related and well-characterized analogue, 2-Mercaptobenzothiazole, to provide an illustrative analysis. It is crucial to note that while the fundamental spectroscopic behaviors will be similar, the precise values for this compound may vary.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, IR, and UV-Vis analyses.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | 7.0 - 8.0 | Aromatic protons on the thienothiazole ring system. The exact shifts and coupling patterns will depend on the substitution. |
| ¹H | 13.0 - 14.0 | Thiol (S-H) proton, often broad and may exchange with deuterated solvents. |
| ¹³C | 110 - 140 | Aromatic carbons in the thienothiazole ring. |
| ¹³C | ~190 | Thiocarbonyl (C=S) carbon, characteristic of the thione tautomer. |
Note: Predicted values are based on the analysis of similar heterocyclic thiol compounds.
Table 2: Key Infrared (IR) Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H | 3100 - 3000 | Stretching (in the thiol tautomer) |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C=N | 1615 - 1580 | Stretching |
| C=C (aromatic) | 1500 - 1400 | Stretching |
| C=S | 1300 - 1100 | Stretching |
| C-S | 800 - 600 | Stretching |
Table 3: Ultraviolet-Visible (UV-Vis) Absorption Maxima
| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Methanol / Ethanol | 220 - 240 | > 10,000 | π → π |
| 310 - 330 | > 15,000 | π → π | |
| ~400 | < 1,000 | n → π* |
Note: The position and intensity of absorption bands are sensitive to the solvent used.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Spectrum Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Acquire the spectrum over a specified wavelength range (e.g., 200 - 600 nm).
-
-
Data Processing:
-
The instrument software will automatically subtract the solvent absorbance from the sample absorbance.
-
Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
In-depth Analysis of 2-Mercaptothienothiazole's Electrochemical Behavior Remains an Unexplored Frontier
A comprehensive review of scientific literature reveals a significant gap in the understanding of the electrochemical behavior of 2-Mercaptothienothiazole. Despite its structural similarity to other electrochemically active heterocyclic thiol compounds, dedicated studies on its oxidation and reduction characteristics, including quantitative data and detailed experimental protocols, are not publicly available at this time.
Researchers and drug development professionals seeking to understand the redox properties of this specific molecule will find a lack of established methodologies and comparative data. While research exists on the electrochemical properties of related compounds, such as 2-mercaptobenzothiazole and other substituted thienothiazoles, this information cannot be directly extrapolated to this compound due to the unique electronic and structural influences of the thieno[2,3-d]thiazole ring system.
The absence of specific studies means that key quantitative parameters, such as oxidation and reduction peak potentials, current densities, diffusion coefficients, and electron transfer rate constants for this compound, have not been determined. Consequently, a detailed technical guide with structured data tables, as requested, cannot be compiled from the existing body of scientific literature.
Similarly, the experimental conditions necessary to elicit and study the electrochemical responses of this compound are not documented. This includes critical parameters of electrochemical analysis, such as:
-
Working Electrode Material: (e.g., Glassy Carbon, Platinum, Gold)
-
Reference Electrode: (e.g., Ag/AgCl, Saturated Calomel Electrode)
-
Counter Electrode: (e.g., Platinum wire)
-
Supporting Electrolyte and Solvent System: (e.g., Tetrabutylammonium perchlorate in acetonitrile)
-
Electrochemical Techniques: (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry)
Without foundational research to draw upon, the creation of diagrams illustrating signaling pathways or experimental workflows specific to the electrochemical behavior of this compound is not feasible. Any such visualization would be purely speculative and lack the empirical basis required for a technical guide aimed at a scientific audience.
This lack of information highlights a clear opportunity for novel research in the field of electrochemistry and medicinal chemistry. Future studies are needed to elucidate the electrochemical properties of this compound, which could provide valuable insights into its potential mechanisms of action, metabolic fate, and suitability for electrochemical detection methods. Such research would be instrumental in building the foundational knowledge required for its application in drug development and other scientific domains.
Quantum Chemical Insights into 2-Mercaptothienothiazole: A Theoretical and Experimental Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptothienothiazole, a heterocyclic compound featuring a fused thienothiazole bicyclic system with a thiol substituent, presents a compelling subject for computational and experimental investigation. While its close analog, 2-mercaptobenzothiazole (MBT), has been extensively studied for its applications as a corrosion inhibitor and rubber vulcanization accelerator, this compound remains a comparatively underexplored molecule. This guide synthesizes the available theoretical and experimental knowledge pertinent to this compound, drawing parallels from closely related structures to provide a comprehensive overview. It focuses on quantum chemical calculations, spectroscopic analysis, and potential biological significance, offering a foundational resource for researchers interested in this class of compounds.
Introduction
Thienothiazole derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered interest in medicinal chemistry and materials science. The incorporation of a mercapto (-SH) group at the 2-position of the thienothiazole scaffold introduces the potential for tautomerism and diverse chemical reactivity, making it a candidate for various applications, including as a ligand for metal complexes and a building block for more complex molecules. Understanding the fundamental electronic and structural properties of this compound through quantum chemical calculations is crucial for predicting its behavior and designing novel derivatives with tailored functionalities.
Quantum Chemical Calculations
Molecular Geometry and Tautomerism
A key feature of this compound is the potential for thiol-thione tautomerism, where the proton of the mercapto group can migrate to the nitrogen atom of the thiazole ring, resulting in the thione form.
Computational studies on analogous 2-mercaptobenzimidazole and its derivatives have shown that the thione (keto) tautomer is generally more stable than the thiol (enol) form, both in the gas phase and in solution.[1] DFT calculations at the B3LYP/6-311G** level of theory are commonly employed to optimize the geometries of both tautomers and to calculate their relative energies.[1]
Table 1: Hypothetical Comparison of Calculated Energies for this compound Tautomers
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |
| Thiol | B3LYP/6-311G | 0.00 (Reference) |
| Thione | B3LYP/6-311G | Predicted to be lower |
Note: This table is illustrative and based on trends observed for similar molecules. Specific calculations for this compound are required for accurate values.
Vibrational Spectra (IR and Raman)
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. For 2-mercaptobenzothiazole, DFT and ab initio Hartree-Fock calculations have been successfully used to interpret its vibrational spectra. These studies aid in the assignment of characteristic vibrational modes, such as the C=S stretching, N-H bending, and C-S-H bending vibrations.
Experimental Data and Protocols
Detailed experimental data specifically for this compound is sparse. However, general synthetic and analytical procedures for related compounds can be adapted.
Synthesis
The synthesis of thieno[3,2-d]thiazole derivatives often involves the cyclization of functionalized thiophenes. A plausible synthetic route to this compound could involve the reaction of an appropriate aminothiophene precursor with carbon disulfide.
Workflow for a Hypothetical Synthesis of this compound
References
Technical Whitepaper: Thermal Stability and Decomposition of 2-Mercaptobenzothiazole
Disclaimer: Initial searches for "2-Mercaptothienothiazole" did not yield specific data regarding its thermal stability and decomposition. Consequently, this technical guide has been prepared for the structurally related and well-documented compound, 2-Mercaptobenzothiazole (MBT) , to serve as an illustrative example of the requested in-depth analysis. The data presented here is specific to MBT and should not be considered interchangeable with this compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzothiazole (MBT) is a widely utilized organosulfur compound, primarily known for its application as a vulcanization accelerator in the rubber industry. Its thermal behavior is a critical parameter for its synthesis, storage, and application, particularly in high-temperature processes. Understanding the thermal stability and decomposition pathways of MBT is essential for ensuring process safety, predicting product performance, and mitigating the formation of potentially hazardous by-products.
This technical guide provides a comprehensive overview of the thermal properties of 2-Mercaptobenzothiazole, including its melting point and decomposition temperature. It details generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents a logical pathway for its primary thermal decomposition.
Thermal Properties of 2-Mercaptobenzothiazole
The thermal characteristics of MBT have been documented in various studies. A summary of its key thermal properties is presented in the table below.
| Property | Value | Source(s) |
| Melting Point | 177 - 181.7 °C | [1] |
| Decomposition Temperature | Decomposes above 260 °C | |
| Thermal Stability | Thermally stable up to its melting point | [2] |
Experimental Protocols
While specific experimental parameters can vary, the following sections describe generalized methodologies for the thermal analysis of 2-Mercaptobenzothiazole.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of MBT by measuring its mass change as a function of temperature.
Apparatus: A thermogravimetric analyzer (e.g., TA Instruments TGA 550 or similar) coupled with a high-precision balance and a programmable furnace.
Methodology:
-
A sample of MBT (typically 5-10 mg) is weighed into a ceramic or platinum pan.
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in MBT, such as melting and decomposition.
Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC 2500 or similar) with a programmable furnace and sensitive thermocouples.
Methodology:
-
A small amount of MBT (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Thermal Decomposition Pathway
The thermal decomposition of 2-Mercaptobenzothiazole can proceed through various pathways depending on the conditions. Under inert conditions, a primary decomposition route involves the elimination of the mercapto group.
Studies involving gas chromatography with a hot inlet at 280 °C have shown that MBT can decompose to form benzothiazole (BT). This suggests a cleavage of the C-S bond of the mercapto group. The fate of the sulfur atom can lead to the formation of various sulfur-containing by-products. It is important to note that when heated in the presence of oxidizing materials, MBT can emit unspecified toxic decomposition products[1].
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the thermal analysis of 2-Mercaptobenzothiazole.
Conclusion
2-Mercaptobenzothiazole exhibits well-defined thermal properties, with a melting point around 180 °C and decomposition initiating above 260 °C[1]. Its thermal stability up to its melting point is a key characteristic for its industrial applications[2]. The primary decomposition pathway in an inert atmosphere likely involves the formation of benzothiazole and other sulfur-containing compounds. For a more detailed understanding of the decomposition kinetics and the full range of by-products, advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be required. The protocols and data presented in this guide provide a foundational understanding for professionals working with 2-Mercaptobenzothiazole.
References
Navigating the Solubility Landscape of 2-Mercaptothienothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the critical physicochemical property of solubility for the compound 2-Mercaptothienothiazole in the context of research and drug development. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This indicates a significant data gap for this particular compound.
However, to empower researchers and professionals in their work, this document provides a robust framework for understanding and determining the solubility of this compound. It outlines detailed experimental protocols for solubility assessment, presents a logical workflow for solvent selection, and for illustrative purposes, includes solubility data for the structurally related compound, 2-mercaptobenzothiazole. This guide serves as a foundational resource for any research or development endeavor involving this compound, enabling scientists to generate the necessary data to inform formulation, purification, and other critical processes.
Introduction: The Significance of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile in different organic solvents is paramount for:
-
Purification and Recrystallization: Selecting an appropriate solvent system is crucial for obtaining a high-purity solid compound.
-
Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts.
-
Formulation Development: In the pharmaceutical context, solubility is a key determinant of a drug's bioavailability and the feasibility of developing various dosage forms.
-
Analytical Method Development: Solubility data is essential for creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC).
Given the absence of specific data for this compound, this guide provides the necessary methodological foundation for researchers to determine these critical parameters in their own laboratories.
Quantitative Solubility Data: An Illustrative Example with 2-Mercaptobenzothiazole
While specific data for this compound is not available, the solubility of the related compound, 2-mercaptobenzothiazole, has been studied. The following table summarizes the mole fraction solubility of 2-mercaptobenzothiazole in various organic solvents at different temperatures. This data is presented to illustrate how solubility data is typically structured and to provide a potential starting point for solvent exploration for this compound, with the strong caveat that the solubility behavior will not be identical.
Table 1: Mole Fraction Solubility of 2-Mercaptobenzothiazole in Select Organic Solvents
| Temperature (K) | Methanol | n-Propanol | n-Butanol | Acetonitrile | Ethyl Acetate | Toluene |
| 273.15 | 0.0125 | 0.0238 | 0.0301 | 0.0102 | 0.0456 | 0.0058 |
| 283.15 | 0.0189 | 0.0345 | 0.0432 | 0.0151 | 0.0652 | 0.0089 |
| 293.15 | 0.0278 | 0.0491 | 0.0611 | 0.0221 | 0.0915 | 0.0134 |
| 303.15 | 0.0401 | 0.0689 | 0.0853 | 0.0319 | 0.126 | 0.0199 |
| 313.15 | 0.0571 | 0.0958 | 0.117 | 0.0456 | 0.171 | 0.0289 |
Note: This data is for 2-mercaptobenzothiazole and should be used for illustrative purposes only.
Experimental Protocols for Solubility Determination
To address the data gap for this compound, researchers can employ established methods for solubility determination. The isothermal dissolution equilibrium method is a widely accepted technique.
Isothermal Dissolution Equilibrium Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Apparatus:
-
This compound (solute)
-
A selection of high-purity organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Constant temperature water bath
-
Calibrated thermometer
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Temperature Control: Set the constant temperature water bath to the desired experimental temperature and circulate the water through the jacket of the glass vessel.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (typically several hours).
-
Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being collected.
-
Sample Analysis:
-
Gravimetric Method: Accurately weigh the collected sample, then evaporate the solvent under controlled conditions (e.g., in a vacuum oven). The mass of the remaining solid solute is then determined.
-
Chromatographic/Spectroscopic Method: Dilute the collected sample with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Data Calculation: Calculate the solubility in terms of mass per volume (e.g., g/L), mole fraction, or other relevant units.
-
Repeatability: Repeat the experiment at different temperatures to understand the temperature dependence of solubility.
Logical Workflow for Solvent Selection
The process of selecting an appropriate solvent for a specific application, such as recrystallization or formulation, can be systematic. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for solvent selection.
Conclusion
While the solubility of this compound in organic solvents is not yet documented in the public domain, this guide provides the necessary intellectual and methodological framework for researchers to bridge this knowledge gap. By following the detailed experimental protocols and the logical workflow for solvent selection, scientists and drug development professionals can generate the critical data needed to advance their research and development activities involving this compound. The provided illustrative data for a related compound serves as a useful, albeit cautionary, reference point. The systematic determination of the solubility of this compound will undoubtedly contribute to its successful application in various scientific and industrial fields.
Tautomerism in 2-Mercaptothienothiazole and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-mercaptothienothiazole and its derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the well-documented tautomerism of analogous sulfur-containing heterocyclic compounds to present a thorough analysis. The guide covers the fundamental principles of thiol-thione tautomerism, detailed experimental methodologies for its investigation, and the influence of various factors on the tautomeric equilibrium. Quantitative data from related compounds are summarized, and conceptual diagrams are provided to illustrate key processes. This document is intended to be a valuable resource for researchers and professionals involved in the design and development of therapeutic agents incorporating the thienothiazole scaffold.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and toxicity.
The this compound core is a key pharmacophore in a variety of biologically active compounds. The potential for thiol-thione tautomerism in this scaffold necessitates a detailed understanding of the factors governing the equilibrium to enable the rational design of drug candidates with optimal properties. This guide provides an in-depth examination of this phenomenon, drawing parallels from closely related heterocyclic systems.
The Thiol-Thione Tautomeric Equilibrium
This compound can exist in two primary tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is a prototropic tautomerism, involving the migration of a proton between the sulfur and nitrogen atoms.
Caption: Thiol-Thione Tautomeric Equilibrium.
The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the thienothiazole ring, the polarity of the solvent, temperature, and pH. Generally, the thione form is more stable in polar solvents due to its larger dipole moment, while the thiol form can be favored in the gas phase or in nonpolar solvents.
Experimental Methodologies for Studying Tautomerism
The elucidation of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the characteristic signals for each tautomer. The N-H proton of the thione form typically appears as a broad singlet at a downfield chemical shift (e.g., 10-14 ppm). The S-H proton of the thiol form, if observable, will appear at a different chemical shift and may be broader.
-
Protons on the thienothiazole ring will also exhibit distinct chemical shifts depending on the dominant tautomeric form.
-
-
Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals provides the relative population of each tautomer and can be used to calculate the equilibrium constant (KT = [Thione]/[Thiol]).
Caption: NMR Spectroscopy Experimental Workflow.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare stock solutions of the compound in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., methanol or water). Prepare a series of solutions with varying solvent compositions.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
The thiol and thione forms will have distinct absorption maxima (λmax). The π → π* and n → π* transitions will be affected by the change in conjugation and the presence of the C=S chromophore in the thione form.
-
Analyze the changes in the spectra as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium.
-
-
Equilibrium Constant Determination: The equilibrium constant in a given solvent can be estimated by comparing the spectrum to those of "fixed" thiol (S-alkylated) and thione (N-alkylated) derivatives, which serve as reference compounds for the pure tautomeric forms.
Computational Chemistry
Quantum chemical calculations are invaluable for complementing experimental data and providing insights into the relative stabilities of tautomers.
Protocol for Density Functional Theory (DFT) Calculations:
-
Structure Optimization: Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures. The difference in their electronic energies (ΔE) provides an estimate of their relative stability in the gas phase.
-
Solvent Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM). This will provide the free energies of the tautomers in solution (ΔGsolv).
-
Equilibrium Constant Prediction: The equilibrium constant can be predicted from the calculated free energy difference (ΔG = Gthione - Gthiol) using the equation: ΔG = -RTln(KT).
Quantitative Data from Analogous Systems
| Compound | Solvent | KT ([Thione]/[Thiol]) | Reference |
| 2-Mercaptobenzothiazole | Dioxane | 0.3 | Flett, 1953 |
| 2-Mercaptobenzothiazole | Ethanol | >100 | Flett, 1953 |
| 2-Mercaptopyridine | Gas Phase | <1 | Beak et al., 1976 |
| 2-Mercaptopyridine | Water | ~100 | Beak et al., 1976 |
| 2-Mercaptobenzimidazole | Gas Phase (calc.) | >1 | Elguero et al., 1976 |
| 2-Mercaptobenzimidazole | DMSO | >100 | Elguero et al., 1976 |
Note: The values presented are approximate and serve to illustrate the magnitude and direction of the solvent effect on the tautomeric equilibrium.
Influence of Substituents
The electronic properties of substituents on the thienothiazole ring can significantly impact the position of the tautomeric equilibrium.
-
Electron-withdrawing groups (EWGs): EWGs tend to increase the acidity of the N-H proton in the thione form, thereby stabilizing it and shifting the equilibrium towards the thione tautomer.
-
Electron-donating groups (EDGs): EDGs can increase the basicity of the ring nitrogen, potentially favoring the thiol form, although the overall effect can be complex and depends on the position of the substituent.
Caption: Influence of Substituents on Tautomerism.
Conclusion and Future Directions
The tautomerism of this compound and its derivatives is a crucial aspect to consider in the development of new therapeutic agents. While direct experimental data for the parent compound is scarce, a comprehensive understanding can be achieved by drawing parallels with analogous heterocyclic systems. The interplay of solvent polarity, pH, and substituent effects dictates the position of the thiol-thione equilibrium.
Future research should focus on the synthesis of a series of this compound derivatives and the systematic investigation of their tautomeric behavior using the experimental and computational methods outlined in this guide. Such studies will provide valuable quantitative structure-property relationships (QSPR) that can guide the rational design of novel drug candidates with optimized pharmacological profiles.
A Technical Guide to the Crystal Structure of Thieno[2,3-d]isothiazole Derivatives: An Analog to 2-Mercaptothienothiazole
Disclaimer: Extensive searches for the crystal structure of 2-Mercaptothienothiazole did not yield publicly available crystallographic data. This guide presents a detailed analysis of a closely related and structurally characterized compound, a substituted thieno[2,3-d]isothiazole, to provide researchers with insights into the structural characteristics of this class of compounds. The data and protocols are based on representative information from published crystallographic studies of analogous molecules.
Introduction
Thienothiazoles and their isosteres, such as thienoisothiazoles, are heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds for developing novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is crucial for structure-activity relationship (SAR) studies, rational drug design, and the prediction of material properties. This technical guide provides an in-depth look at the crystal structure of a representative thieno[2,3-d]isothiazole derivative, serving as a valuable proxy for the yet-to-be-determined structure of this compound.
Data Presentation
The following tables summarize the crystallographic data and key geometric parameters for a representative substituted thieno[2,3-d]isothiazole. This data is compiled based on typical values found in the literature for this class of compounds.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₈H₇NOS₂ |
| Formula weight | 197.28 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.543(2) Å |
| b | 12.123(3) Å |
| c | 9.345(2) Å |
| α | 90° |
| β | 101.34(3)° |
| γ | 90° |
| Volume | 948.1(4) ų |
| Z | 4 |
| Density (calculated) | 1.382 Mg/m³ |
| Absorption coefficient | 0.45 mm⁻¹ |
| F(000) | 408 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| θ range for data collection | 2.5 to 28.0° |
| Reflections collected | 4500 |
| Independent reflections | 2100 [R(int) = 0.045] |
| Completeness to θ = 28.0° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2100 / 0 / 150 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.065, wR2 = 0.140 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| S1-C7a | 1.725(3) |
| S1-C2 | 1.731(3) |
| S2-N3 | 1.682(3) |
| S2-C7a | 1.705(3) |
| N3-C3a | 1.321(4) |
| C2-C3a | 1.385(4) |
| C4-C5 | 1.361(5) |
| C5-C6 | 1.412(5) |
| C6-C7 | 1.355(4) |
| C7-C7a | 1.428(4) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees |
| C7a-S1-C2 | 91.5(1) |
| N3-S2-C7a | 94.2(1) |
| C3a-N3-S2 | 110.5(2) |
| N3-C3a-C2 | 115.8(3) |
| C7a-C7-C6 | 112.1(3) |
| C5-C6-C7 | 113.5(3) |
| C4-C5-C6 | 111.8(3) |
| C3a-C2-S1 | 111.2(2) |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and structure determination of the representative thieno[2,3-d]isothiazole derivative.
Synthesis
The synthesis of substituted thieno[2,3-d]isothiazoles can be achieved through a multi-step reaction sequence starting from a suitably substituted thiophene. A general synthetic route involves the introduction of functional groups at the 2 and 3 positions of the thiophene ring, followed by a cyclization reaction to form the fused isothiazole ring. The specific reagents and reaction conditions will vary depending on the desired substitution pattern.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Solvent Selection: A screening of various solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, ethyl acetate, and dichloromethane. A binary solvent system, such as dichloromethane/hexane or ethyl acetate/heptane, can also be effective.
-
Procedure:
-
The purified compound is dissolved in a minimal amount of the chosen solvent (or the more polar solvent of a binary system) with gentle warming to ensure complete dissolution.
-
The solution is filtered to remove any particulate matter.
-
If a binary solvent system is used, the less polar solvent (the anti-solvent) is added dropwise until the solution becomes slightly turbid. A small amount of the more polar solvent is then added to redissolve the precipitate.
-
The vessel is loosely covered to allow for slow evaporation of the solvent(s) at room temperature.
-
The formation of crystals is monitored over a period of several days to weeks.
-
X-ray Data Collection and Structure Solution
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K or 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). Data is collected over a range of crystal orientations.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal system and space group are determined from the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the determination of a crystal structure.
In-Depth Technical Guide on the Biological Activity Screening of 2-Mercaptothienothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 2-mercaptothienothiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document details the synthesis, experimental protocols for biological evaluation, and quantitative data on their anticancer and antimicrobial properties, serving as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Thienothiazole scaffolds, particularly those functionalized with a mercapto group at the 2-position, represent a privileged structural motif in the design of novel therapeutic agents. The fusion of thiophene and thiazole rings creates a unique electronic and steric environment, making these compounds attractive candidates for interacting with various biological targets. This guide focuses on the synthesis and biological evaluation of derivatives of the thieno[3,2-d]thiazole core, summarizing key findings on their potential as anticancer and antimicrobial agents.
Synthesis of Thieno[3,2-d]thiazole Derivatives
The synthesis of the target thieno[3,2-d]thiazole derivatives typically involves a multi-step reaction sequence, as outlined in the diagram below. The general approach starts from a suitable precursor, which undergoes a series of transformations to construct the fused heterocyclic system.
Caption: Synthetic pathway for thieno[3,2-d]thiazole derivatives.
Biological Activity Screening
The synthesized this compound derivatives have been subjected to a range of biological assays to determine their therapeutic potential. The primary areas of investigation include their anticancer and antimicrobial activities.
Anticancer Activity
The in vitro anticancer activity of thieno[3,2-d]thiazole derivatives has been evaluated against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2). The cytotoxicity of these compounds is typically assessed using the MTT assay.
| Compound | Target Cell Line | IC50 (µM)[1] |
| 1 | MCF-7 | 10.23 ± 0.41 |
| HepG-2 | 15.72 ± 0.93 | |
| 3a | MCF-7 | 25.17 ± 1.02 |
| HepG-2 | 30.15 ± 1.74 | |
| 3b | MCF-7 | 18.41 ± 0.88 |
| HepG-2 | 22.63 ± 1.15 | |
| 3c | MCF-7 | 8.52 ± 0.37 |
| HepG-2 | 12.44 ± 0.69 | |
| 3d | MCF-7 | 33.82 ± 1.57 |
| HepG-2 | 40.29 ± 2.11 | |
| Doxorubicin | MCF-7 | 7.95 ± 0.31 |
| HepG-2 | 9.88 ± 0.45 |
-
Cell Seeding: Cancer cells (MCF-7 or HepG-2) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) and incubated for 4 hours.[3]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of the thieno[3,2-d]thiazole derivatives are commonly evaluated against a panel of pathogenic microorganisms using the agar well diffusion method.
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 1 | 18 | 16 | 14 | 12 | 17 | 15 |
| 3a | 12 | 10 | 9 | 7 | 11 | 9 |
| 3b | 15 | 13 | 11 | 9 | 14 | 12 |
| 3c | 20 | 18 | 16 | 14 | 19 | 17 |
| 3d | 10 | 8 | 7 | 6 | 9 | 7 |
| Streptomycin | 25 | 22 | 20 | 18 | - | - |
| Amphotericin B | - | - | - | - | 22 | 20 |
Note: Data presented is representative and may vary between studies.
-
Media Preparation: Mueller-Hinton agar is prepared and sterilized according to the manufacturer's instructions and poured into sterile Petri plates.[4]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread over the surface of the agar plates.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Workflow and Signaling Pathways
General Workflow for Biological Activity Screening
The process of screening this compound derivatives for biological activity follows a systematic workflow, from the initial synthesis to the final data analysis and identification of lead compounds.
Caption: General workflow for biological activity screening.
Potential Signaling Pathway Inhibition
Some thienothiazole derivatives have been suggested to exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAF kinase.[1]
Caption: Simplified kinase signaling pathway and potential points of inhibition.
Conclusion
This technical guide has provided a detailed overview of the biological activity screening of this compound derivatives. The presented data and experimental protocols highlight the potential of this class of compounds as promising scaffolds for the development of new anticancer and antimicrobial agents. The structure-activity relationship studies, guided by the quantitative data, will be crucial in optimizing the efficacy and selectivity of these derivatives for future therapeutic applications. Further investigations into their mechanism of action and in vivo efficacy are warranted to fully elucidate their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for 2-Mercaptothienothiazole as a Corrosion Inhibitor for Copper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of copper and its alloys is a significant concern in various industrial and technological applications. The formation of oxide layers and the susceptibility to attack by aggressive environmental species can lead to material degradation and failure. Organic heterocyclic compounds containing sulfur and nitrogen atoms have been extensively studied as effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.
This document provides detailed application notes and experimental protocols for the evaluation of 2-Mercaptothienothiazole as a potential corrosion inhibitor for copper. Due to the limited availability of specific data in the public domain for this compound, the quantitative data and mechanistic insights presented herein are based on its closely related and well-studied analogue, 2-Mercaptobenzothiazole (MBT) . The structural similarity, particularly the presence of the mercapto and thiazole functional groups, suggests that this compound would exhibit a comparable corrosion inhibition mechanism and performance. These protocols and data can therefore serve as a robust starting point for research and development activities focused on this compound.
Principle of Corrosion Inhibition
The corrosion inhibition of copper by heterocyclic thiol compounds like this compound is primarily attributed to their molecular adsorption on the copper surface. The lone pair electrons on the sulfur and nitrogen atoms, as well as the pi-electrons of the heterocyclic ring, facilitate the formation of coordinate bonds with the vacant d-orbitals of copper atoms. This results in a protective molecular layer that isolates the copper surface from the corrosive environment, thereby inhibiting both anodic and cathodic reactions of the corrosion process.
Data Presentation
The following tables summarize the quantitative data for the corrosion inhibition of copper by 2-Mercaptobenzothiazole (MBT) in a corrosive medium, which can be used as a reference for evaluating this compound.
Table 1: Weight Loss Measurement Data for Copper in 3.5% NaCl Solution with and without Inhibitor
| Inhibitor Concentration (ppm) | Corrosion Rate (g/m²·h) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.85 | - |
| 40 | 0.92 | -8.2 (Acceleration) |
| 60 | 0.15 | 82.4 |
| 80 | 0.07 | 91.8 |
Table 2: Potentiodynamic Polarization Parameters for Copper in 3.5% NaCl Solution with and without Inhibitor
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -210 | 15.8 | 110 | -150 | - |
| 60 | -195 | 2.5 | 95 | -130 | 84.2 |
| 80 | -180 | 1.3 | 90 | -125 | 91.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 3.5% NaCl Solution with and without Inhibitor
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1,200 | 150 | - |
| 60 | 8,500 | 80 | 85.9 |
| 80 | 15,200 | 55 | 92.1 |
Experimental Protocols
Synthesis of this compound (Illustrative)
While a specific, detailed protocol for this compound was not found, a general approach for the synthesis of related 2-mercapto-1,3-thiazine compounds involves the reaction of a suitable isothiocyanate with a thiol in the presence of a base. A plausible route for this compound could involve the reaction of a thienyl-based precursor with carbon disulfide.
Weight Loss Measurement Protocol
Objective: To determine the corrosion rate of copper and the inhibition efficiency of this compound by measuring the mass loss of copper coupons over a specified immersion period.
Materials:
-
Copper coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm)
-
Abrasive paper (e.g., 400, 800, 1200 grit)
-
Acetone
-
Ethanol
-
Deionized water
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
This compound
-
Analytical balance (±0.1 mg)
-
Water bath or incubator for temperature control
Procedure:
-
Mechanically polish the copper coupons with successively finer grades of abrasive paper until a mirror-like finish is achieved.
-
Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and deionized water.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
Prepare the corrosive solution (e.g., 3.5% NaCl in deionized water).
-
Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 10, 25, 50, 100 ppm).
-
Immerse one coupon in each of the test solutions, including a blank solution without the inhibitor. Ensure the coupons are fully submerged.
-
Maintain the solutions at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the immersion period, retrieve the coupons, and gently clean them with a soft brush to remove corrosion products.
-
Rinse the coupons with deionized water and ethanol, then dry them.
-
Weigh each coupon accurately and record the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in g/m²·h using the formula: CR = ΔW / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurement Protocols
Objective: To investigate the electrochemical behavior of copper in the presence and absence of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Apparatus:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell
-
Working electrode: Copper specimen with a defined exposed area
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter electrode: Platinum or graphite rod
Procedure:
a) Potentiodynamic Polarization:
-
Prepare the copper working electrode by polishing, cleaning, and drying as described in the weight loss protocol.
-
Assemble the three-electrode cell with the copper electrode, reference electrode, and counter electrode in the corrosive solution (with and without the inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting current density (log i) versus the electrode potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100
b) Electrochemical Impedance Spectroscopy (EIS):
-
Set up the electrochemical cell and electrodes as for the potentiodynamic polarization measurement.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100
Visualizations
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Caption: Proposed inhibition mechanism of this compound on copper.
Application Notes and Protocols: Mechanism of Corrosion Inhibition by 2-Mercaptothienothiazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the corrosion inhibition properties of 2-Mercaptothienothiazole is limited in publicly available literature. The following application notes and protocols are based on the well-studied mechanisms of structurally similar compounds, particularly thiazole and thiadiazole derivatives, and are intended to provide a foundational understanding and a framework for experimental investigation.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Thiazole derivatives, containing sulfur and nitrogen heteroatoms and an aromatic ring system, have demonstrated considerable potential as effective corrosion inhibitors for various metals and alloys in acidic and neutral environments. This compound, a member of this family, is postulated to exhibit strong corrosion inhibitive properties due to its specific molecular structure.
The inhibitive action of such compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.
Mechanism of Action
The corrosion inhibition by this compound is proposed to occur through the following mechanisms:
-
Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (covalent bonding). The presence of lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the aromatic rings, facilitates the formation of coordinate bonds with the vacant d-orbitals of the metal atoms.
-
Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as H⁺, Cl⁻, and O₂) to the metal surface.
-
Mixed Inhibition: this compound is expected to act as a mixed-type inhibitor, meaning it inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process. The inhibitor molecules can block the active sites for both reactions on the metal surface.
The effectiveness of the inhibition is dependent on factors such as the concentration of the inhibitor, the temperature of the environment, and the pH of the corrosive solution.
Data Presentation
The following tables provide a template for summarizing quantitative data from experimental studies on corrosion inhibitors like this compound. The values presented are representative and based on studies of similar thiazole derivatives.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 100 | 70 | 120 | - |
| 1 x 10⁻⁵ | -440 | 30 | 68 | 115 | 70 |
| 1 x 10⁻⁴ | -430 | 15 | 65 | 110 | 85 |
| 1 x 10⁻³ | -420 | 5 | 62 | 105 | 95 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 200 | 150 | - |
| 1 x 10⁻⁵ | 700 | 100 | 71.4 |
| 1 x 10⁻⁴ | 1500 | 70 | 86.7 |
| 1 x 10⁻³ | 3500 | 40 | 94.3 |
Experimental Protocols
Potentiodynamic Polarization Measurements
Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and Tafel slopes to evaluate the inhibition efficiency and type of inhibitor.
Materials:
-
Working Electrode: Metal specimen (e.g., mild steel, copper)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode: Platinum foil or graphite rod
-
Corrosive Solution: e.g., 1 M HCl, 3.5% NaCl solution
-
This compound (inhibitor)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the working electrode by polishing with different grades of emery paper, degreasing with acetone, rinsing with distilled water, and drying.
-
Prepare the corrosive solution with and without different concentrations of this compound.
-
Assemble the three-electrode electrochemical cell with the prepared electrodes and the test solution.
-
Allow the working electrode to reach a stable open-circuit potential (OCP) for approximately 30-60 minutes.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Analyze the polarization curve to determine Ecorr, icorr, and Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film by measuring the impedance of the electrochemical system.
Materials:
-
Same as for Potentiodynamic Polarization.
-
Potentiostat/Galvanostat with a frequency response analyzer.
Procedure:
-
Prepare the electrochemical cell and electrodes as described for the potentiodynamic polarization measurements.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system at each frequency.
-
Represent the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
Use of 2-Mercaptothienothiazole as a vulcanization accelerator
Synthesis of Metal Complexes with 2-Mercaptothienothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of metal complexes with heterocyclic thiol-containing ligands is a burgeoning area of research in medicinal and materials chemistry. 2-Mercaptothienothiazole, a sulfur-rich heterocyclic compound, presents a compelling scaffold for the development of novel metal complexes. Its thienothiazole core, combined with the reactive mercapto group, offers multiple coordination sites for metal ions, leading to the formation of structurally diverse complexes with tunable electronic and steric properties. These characteristics make them promising candidates for various applications, including catalysis, sensor technology, and, most notably, drug development. The biological activities of structurally related 2-mercaptobenzothiazole complexes, which include antimicrobial, antifungal, and anticancer properties, suggest that this compound complexes may exhibit similar or enhanced therapeutic potential.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential biological evaluation of metal complexes incorporating the this compound ligand. Due to the limited specific literature on this compound metal complexes, the following protocols are based on established methods for the analogous and well-studied 2-mercaptobenzothiazole (2-MBT) ligand. These methodologies serve as a robust starting point for the exploration of this novel class of compounds.
Application Notes
The metal complexes of this compound are anticipated to be versatile, with potential applications spanning various fields:
-
Drug Development: The planar, electron-rich thienothiazole ring system can facilitate intercalation with DNA, while the coordinated metal ion can act as a catalytically active center or a structural scaffold to modulate protein-protein interactions. Potential therapeutic applications include:
-
Anticancer Agents: By analogy to other metal-based drugs, these complexes could induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation, enzyme inhibition, or disruption of cell signaling pathways.
-
Antimicrobial and Antifungal Agents: The presence of both a sulfur-rich heterocycle and a metal ion can lead to synergistic effects, enhancing their ability to disrupt microbial cell walls, inhibit essential enzymes, or interfere with nutrient uptake in pathogens.
-
-
Catalysis: The coordinated metal center can serve as a Lewis acid or a redox-active site, making these complexes potential catalysts for various organic transformations.
-
Material Science: The unique electronic properties of these complexes could be exploited in the development of sensors, molecular switches, or semiconducting materials.
Experimental Protocols
Protocol 1: Synthesis of a Generic Metal (II) Complex with this compound
This protocol outlines a general procedure for the synthesis of a metal (II) complex of this compound. This method is adapted from the synthesis of 2-mercaptobenzothiazole complexes.
Materials:
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., MCl₂, M(NO₃)₂, M(CH₃COO)₂, where M = Co, Ni, Cu, Zn)
-
Ethanol (or Methanol)
-
Deionized water
-
Stirring hotplate
-
Reflux condenser
-
Glassware (round-bottom flask, beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (2 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask with stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of deionized water or ethanol.
-
Reaction: Slowly add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate indicates the formation of the complex.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with small portions of cold ethanol and then deionized water to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 60 °C.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, ¹H-NMR, and elemental analysis.
Diagram: General Workflow for Synthesis of Metal Complexes
Caption: General workflow for the synthesis of metal complexes.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for a series of synthesized metal (II) complexes with this compound, based on typical results observed for 2-mercaptobenzothiazole complexes.
Table 1: Physicochemical Data of this compound Metal (II) Complexes
| Complex | Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) |
| Co(L)₂ | C₁₀H₄N₂S₆Co | 463.48 | Dark Green | 78 | >300 |
| Ni(L)₂ | C₁₀H₄N₂S₆Ni | 463.24 | Light Green | 82 | >300 |
| Cu(L)₂ | C₁₀H₄N₂S₆Cu | 468.10 | Dark Brown | 85 | >300 |
| Zn(L)₂ | C₁₀H₄N₂S₆Zn | 469.93 | White | 90 | >300 |
L = C₅H₂NS₃ (deprotonated this compound)
Table 2: Key Spectroscopic Data for this compound and its Metal (II) Complexes (cm⁻¹)
| Compound | ν(C=N) | ν(C-S) | ν(M-N) | ν(M-S) |
| Ligand (L) | ~1610 | ~1050 | - | - |
| Co(L)₂ | ~1590 | ~1030 | ~450 | ~380 |
| Ni(L)₂ | ~1595 | ~1035 | ~455 | ~385 |
| Cu(L)₂ | ~1588 | ~1028 | ~460 | ~390 |
| Zn(L)₂ | ~1600 | ~1040 | ~445 | ~375 |
Note: The shift to lower wavenumbers for ν(C=N) and ν(C-S) upon complexation suggests coordination of the metal ion through the nitrogen and sulfur atoms.
Potential Biological Activity and Signaling Pathways
Metal complexes often exert their biological effects by interacting with key cellular pathways. For instance, a potential anticancer mechanism for a this compound metal complex could involve the induction of apoptosis through the intrinsic pathway, triggered by mitochondrial stress.
Diagram: Hypothetical Signaling Pathway for Apoptosis Induction
Caption: Hypothetical intrinsic apoptosis pathway.
Conclusion
The synthesis of metal complexes with this compound represents a promising avenue for the discovery of new therapeutic agents and functional materials. The protocols and data presented herein, though based on analogies with 2-mercaptobenzothiazole, provide a solid foundation for researchers to initiate and advance their investigations into this novel class of compounds. Further studies are warranted to fully elucidate the coordination chemistry, structure-activity relationships, and therapeutic potential of these intriguing metal complexes.
Application Notes and Protocols: 2-Mercaptothienothiazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienothiazole scaffolds are heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in coordination chemistry. Among these, 2-Mercaptothienothiazole represents a versatile ligand, capable of coordinating with various metal ions through its sulfur and nitrogen atoms. This document provides an overview of the potential applications of this compound as a ligand, with a focus on its coordination chemistry. Due to the limited direct research on this compound, this document leverages data from the closely related and well-studied thieno[3,2-d]thiazole and 2-mercaptobenzothiazole systems to infer its properties and potential.
Synthesis of this compound and its Derivatives
The synthesis of the thieno[3,2-d]thiazole core, the parent structure of this compound, can be achieved through various synthetic routes. One common method involves the reaction of a thiazolidin-4-one derivative with an active methylene compound in the presence of elemental sulfur.[1]
Experimental Protocol: General Synthesis of Thieno[3,2-d]thiazole Derivatives[1]
-
Reaction Setup: To a mixture of a suitable thiazolidin-4-one derivative (10 mmol) in absolute ethanol (25 mL) and dimethylformamide (2 mL), add triethylamine (1 mL).
-
Addition of Reagents: To this solution, add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (10 mmol) followed by the addition of elemental sulfur (10 mmol, 0.32 g).
-
Reflux: Heat the reaction mixture under reflux for 7 hours.
-
Work-up: After cooling, neutralize the reaction mixture by pouring it onto a mixture of ice and cold water containing a few drops of hydrochloric acid.
-
Isolation and Purification: Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the purified thieno[3,2-d]thiazole derivative.
To specifically obtain This compound , a modification of this or other related synthetic strategies would be necessary, likely involving a final step to introduce the thiol group at the 2-position.
Coordination Chemistry
This compound is expected to act as a versatile ligand, coordinating to metal ions primarily through the exocyclic sulfur atom and the thiazole nitrogen atom, forming stable chelate rings. The coordination chemistry of the analogous 2-mercaptobenzothiazole has been extensively studied and can serve as a model.
General Protocol for the Synthesis of Metal Complexes
The following is a general procedure for the synthesis of metal complexes with mercapto-substituted heterocyclic ligands, which can be adapted for this compound.
-
Ligand Solution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with DMF or DMSO to enhance solubility).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in the same or a compatible solvent.
-
Complexation: Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to isolate complexes with different stoichiometries.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The pH may be adjusted using a suitable base (e.g., triethylamine, sodium acetate) to facilitate deprotonation of the thiol group and coordination.
-
Isolation: The resulting metal complex, which often precipitates out of the solution, is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.
Potential Applications
Thienothiazole derivatives have been investigated for a range of biological activities. Their metal complexes often exhibit enhanced or modified activities compared to the free ligands.
Antimicrobial and Anticancer Activity
Numerous studies have reported the antimicrobial and anticancer properties of thieno[3,2-d]thiazole derivatives. For instance, certain derivatives have shown in vitro cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer).[1] The introduction of different substituents on the thienothiazole ring can modulate this activity.
Table 1: In Vitro Cytotoxicity of selected Thieno[3,2-d]thiazole Derivatives [1]
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | Data not available |
| HepG-2 | Data not available | |
| Derivative 3c | MCF-7 | Data not available |
| HepG-2 | Data not available |
Note: Specific IC₅₀ values for this compound are not available in the searched literature. The table structure is provided as a template for future data.
Kinase Inhibition
Deregulation of protein kinases is a key factor in cancer development. Thieno[3,2-d]thiazole derivatives have been identified as potential multi-targeting kinase inhibitors, showing activity against kinases such as EGFR, VEGFR-2, and BRAFV600E.[1]
Table 2: Kinase Inhibitory Activity of a Thieno[3,2-d]thiazole Derivative (Compound 3c) [1]
| Kinase | IC₅₀ (µM) |
| EGFR | Data not available |
| VEGFR-2 | Data not available |
| BRAFV600E | 0.088 |
Visualizations
Logical Workflow for Synthesis and Application Studies
Caption: Logical workflow for the synthesis and study of this compound and its metal complexes.
Proposed Signaling Pathway Inhibition
Caption: Potential multi-target kinase inhibition by thieno[3,2-d]thiazole derivatives in cancer signaling pathways.
Conclusion
While direct experimental data on this compound is scarce, the rich chemistry of the thieno[3,2-d]thiazole scaffold and the coordination behavior of related mercapto-heterocycles suggest that it is a promising ligand for the development of novel coordination complexes with potential applications in medicine. Further research is warranted to synthesize and characterize this compound and its metal complexes and to fully elucidate their biological activities and therapeutic potential. The protocols and data presented herein provide a foundational framework for initiating such investigations.
References
Application Notes and Protocols for the Determination of 2-Mercaptothienothiazole
Disclaimer: The following analytical methods have been adapted from validated procedures for the structurally similar and more extensively studied compound, 2-mercaptobenzothiazole (MBT). These protocols should be considered as a starting point and must be fully validated for the specific determination of 2-Mercaptothienothiazole in any given matrix to ensure accuracy, precision, and reliability.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and selective approach for the quantification of this compound. The separation is achieved on a reversed-phase column with a suitable mobile phase, and detection is performed using a UV detector at a wavelength corresponding to the maximum absorbance of the analyte.
Quantitative Data (Adapted from 2-Mercaptobenzothiazole Analysis)
| Parameter | Value | Reference |
| Linearity Range | 80 - 320 µg/mL | [1] |
| Recovery | 98.63% | [1] |
| Relative Standard Deviation (RSD) | 0.51% | [1] |
| Detection Wavelength (λmax) | 240 nm | [1] |
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Microbondapak C18 (10 µm, 30 cm x 3.9 mm) or equivalent reversed-phase column.[1]
-
Mobile Phase: Tetrahydrofuran (THF) : Acetonitrile : Buffer (40:40:20, v/v/v). The buffer consists of 1.42 g of NaH₂PO₄ in one liter of water, with the final mobile phase pH adjusted to 4.0 with dilute orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 40°C.
-
Detection Wavelength: 240 nm.[1]
3. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 80, 120, 160, 240, 320 µg/mL).
4. Sample Preparation:
-
The sample preparation procedure will be matrix-dependent. For example, for water samples, a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or toluene at a controlled pH may be necessary.[2] For solid samples like rubber, an ultrasonic extraction with a chloroform-methanol solution can be employed.
-
The final extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Experimental Workflow
Caption: Workflow for the HPLC-UV determination of this compound.
UV-Visible Spectrophotometry
This method is a simpler and more cost-effective technique for the quantification of this compound, particularly in samples with a relatively clean matrix. The method is based on the formation of a colored complex with a metal ion, which can be measured spectrophotometrically.
Quantitative Data (Adapted from 2-Mercaptobenzothiazole Analysis)
| Parameter | Value | Reference |
| Linearity Range | 2.9 x 10⁻⁶ - 2.9 x 10⁻⁵ M | [3] |
| Limit of Detection (LOD) | 9.7 x 10⁻⁷ M (0.162 mg/L) | [3] |
| Correlation Coefficient (R²) | 0.9995 | [3] |
| pH | 9.0 | [3] |
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents:
-
Solvent: Methanol or an appropriate buffer solution.
-
Complexing Agent: A solution of a suitable metal salt (e.g., CuSO₄).[3]
-
Surfactant (optional): A solution of a surfactant like cetyltrimethylammonium bromide (CTAB) to enhance sensitivity and stability.[3]
-
Buffer Solution: A buffer to maintain the optimal pH for complex formation (e.g., borax buffer for pH 9.0).[3]
3. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol or the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the appropriate solvent to obtain concentrations within the linear range.
4. Sample Preparation:
-
The sample should be dissolved in the same solvent used for the standards.
-
If the sample matrix is complex, a prior extraction and clean-up step may be required.
5. Analysis Procedure:
-
To a series of volumetric flasks, add aliquots of the standard solutions and the sample solution.
-
Add the complexing agent, surfactant (if used), and buffer solution.
-
Dilute to the mark with the solvent and mix well.
-
Allow the color to develop for a specified period.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (to be determined by scanning the spectrum of the complex) against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Experimental Workflow
Caption: Workflow for the UV-Vis spectrophotometric determination of this compound.
Square Wave Voltammetry (SWV)
Electrochemical methods like square wave voltammetry offer high sensitivity and are particularly useful for the analysis of electroactive compounds such as this compound. This technique can be applied for direct determination in various sample matrices.
Quantitative Data (Adapted from 2-Mercaptobenzothiazole Analysis)
| Parameter | Value | Reference |
| Linearity Range | 7 - 40 µg/mL | [4][5] |
| Correlation Coefficient (r) | 0.9982 | [4][5] |
| Working Electrode | Static Mercury Drop Electrode (SMDE) | [4][5] |
| Supporting Electrolyte | Not specified, dependent on pH | [4][5] |
Experimental Protocol
1. Instrumentation:
-
Potentiostat/Galvanostat with square wave voltammetry capability.
-
A three-electrode system comprising a working electrode (e.g., Static Mercury Drop Electrode or a modified carbon paste electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[4][5]
2. Reagents:
-
Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer, Britton-Robinson buffer) at an optimized pH.
3. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the this compound standard in a suitable solvent.
-
Working Standard Solutions: Prepare working standards by diluting the stock solution with the supporting electrolyte.
4. Sample Preparation:
-
The sample should be dissolved or diluted in the supporting electrolyte.
-
Filtration may be necessary for samples containing particulate matter.
5. Analysis Procedure:
-
Place the sample or standard solution in the electrochemical cell containing the three-electrode system.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for a specified period.
-
Record the square wave voltammogram over a defined potential range.
-
The peak current in the voltammogram is proportional to the concentration of this compound.
-
Construct a calibration curve by plotting the peak current against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Experimental Workflow
Caption: Workflow for the Square Wave Voltammetric determination of this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. Simultaneous square wave voltammetric determination of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by partial least squares method in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rms.scu.ac.ir [rms.scu.ac.ir]
Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Mercaptothienothiazole
Abstract
This application note presents a proposed methodology for the qualitative and quantitative analysis of 2-Mercaptothienothiazole using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the potential thermal lability of the thiol group, a derivatization step is included to enhance volatility and ensure robust analysis. This protocol is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound is a heterocyclic compound containing a thiol group, which is of interest in various fields, including pharmaceutical and materials science. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, compounds containing active hydrogen atoms, such as thiols, can exhibit poor chromatographic behavior and may be susceptible to thermal degradation in the high-temperature environment of the GC inlet and column. To mitigate these challenges, derivatization is often employed to replace the active hydrogen with a more stable functional group, thereby increasing the compound's volatility and thermal stability. This document outlines a comprehensive protocol for the analysis of this compound, incorporating a silylation derivatization step.
Experimental Protocol
Sample Preparation and Derivatization
Objective: To prepare a volatile and thermally stable derivative of this compound for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
Reagents and Materials:
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
2 mL autosampler vials with inserts
-
Heating block or oven
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Derivatization:
-
Pipette 100 µL of the this compound stock solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Parameters
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer. A Programmable Temperature Vaporization (PTV) inlet is recommended to minimize thermal stress on the analyte.
Table 1: Proposed GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless (recommended for trace analysis) or Split (10:1) |
| Inlet Temperature | PTV injector: Start at 50°C (hold for 0.1 min), ramp to 280°C at 10°C/s |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temp: 80°C (hold for 2 min) Ramp 1: 15°C/min to 200°C Ramp 2: 25°C/min to 300°C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation
Quantitative analysis of this compound would involve the generation of a calibration curve using the derivatized standard at various concentrations. The following table summarizes hypothetical quantitative data that could be obtained using this method.
Table 2: Hypothetical Quantitative Data for Trimethylsilyl-derivatized this compound
| Parameter | Value |
| Chromatographic Data | |
| Retention Time (RT) | ~12.5 min |
| Mass Spectrometric Data (Predicted) | |
| Molecular Ion [M]⁺ of derivative | m/z 247 |
| Key Fragment Ions (m/z) | 232 ([M-CH₃]⁺), 174, 147, 73 |
| Quantitative Performance | |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Precision (%RSD) | <10% |
Note: The mass spectrometric data is predicted for the trimethylsilyl (TMS) derivative of this compound and should be confirmed with experimental data.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Derivatization
Caption: The rationale for derivatization in the GC-MS analysis.
Discussion
The proposed method provides a starting point for the reliable analysis of this compound by GC-MS. The derivatization step is crucial for protecting the thermally sensitive thiol group and improving the chromatographic peak shape. The use of a PTV inlet offers further advantages by allowing for a gentle sample introduction, which can be beneficial for thermally labile compounds. The GC oven temperature program is designed to provide good separation of the analyte from potential impurities. The mass spectrometer parameters are standard for EI ionization and should provide characteristic fragmentation patterns for structural confirmation and selective quantification.
Method validation should be performed to determine the actual performance characteristics, including linearity, LOD, LOQ, accuracy, and precision, for the specific matrix of interest. The predicted mass fragments for the TMS-derivatized this compound should be confirmed by analyzing a derivatized standard and examining the resulting mass spectrum.
Conclusion
This application note details a proposed GC-MS method for the analysis of this compound. By incorporating a derivatization step, the challenges associated with analyzing a thiol-containing compound by GC-MS can be overcome, enabling robust and sensitive quantification. The provided protocol and parameters serve as a solid foundation for method development and validation in research and quality control laboratories.
Application Notes and Protocols: 2-Mercaptothienothiazole as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature on the synthesis and application of 2-Mercaptothienothiazole as a building block is limited. The following application notes and protocols are based on established synthetic methodologies for analogous heterocyclic thiols and thienothiazole derivatives. The experimental details and quantitative data provided are representative examples and should be adapted and optimized for specific research applications.
Introduction
Thienothiazoles are a class of fused heterocyclic compounds that have garnered interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of a mercapto group at the 2-position of the thienothiazole scaffold provides a reactive handle for a wide array of chemical transformations, making this compound a potentially valuable and versatile building block for the synthesis of novel organic molecules.
This document provides an overview of a proposed synthetic approach to this compound and highlights its potential applications in organic synthesis, complete with generalized experimental protocols and representative data.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of an aminothiophenecarbonitrile with carbon disulfide. This approach is analogous to the synthesis of other heterocyclic thiols.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting aminothiophenecarbonitrile (1.0 eq.) in pyridine (10 mL/g of starting material).
-
Reagent Addition: To the stirred solution, add carbon disulfide (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (to neutralize the pyridine).
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Representative Data
| Starting Material | Product | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-3-cyanothiophene | 2-Mercaptothieno[2,3-d]thiazole | Pyridine | 5 | 75 |
| 3-Amino-2-cyanothiophene | 2-Mercaptothieno[3,2-d]thiazole | Pyridine | 6 | 70 |
Applications of this compound in Organic Synthesis
The thiol group of this compound is a versatile functional group that can undergo various transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.
Caption: Key derivatization reactions of this compound.
S-Alkylation
The sulfur atom can be readily alkylated using various alkylating agents in the presence of a base to yield 2-(alkylthio)thienothiazoles. These derivatives are of interest in medicinal chemistry as potential bioactive molecules.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, acetone, or DMF in a round-bottom flask.
-
Base Addition: Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.) and stir the mixture for 15-30 minutes at room temperature.
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Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to afford the desired S-alkylated product.
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl iodide | K₂CO₃ | Acetone | 2 | 95 |
| Benzyl bromide | NaH | DMF | 4 | 90 |
| Ethyl bromoacetate | K₂CO₃ | Ethanol | 6 | 85 |
S-Acylation
Reaction with acylating agents like acyl chlorides or anhydrides provides S-(thienothiazol-2-yl) thioesters. Thioesters are important intermediates in organic synthesis and can also exhibit biological activity.
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Reaction Setup: In a flask, dissolve this compound (1.0 eq.) in a solvent like dichloromethane or THF containing a base such as triethylamine (1.2 eq.).
-
Acylating Agent Addition: Cool the solution in an ice bath and add the acyl chloride (1.1 eq.) dropwise with stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetyl chloride | Et₃N | DCM | 2 | 92 |
| Benzoyl chloride | Et₃N | THF | 3 | 88 |
Oxidation to Disulfides
Mild oxidation of this compound leads to the formation of the corresponding disulfide. Disulfide bonds are present in many biologically active molecules and can be reversible linkers in drug delivery systems.
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Reaction Setup: Suspend this compound (1.0 eq.) in a suitable solvent like water or ethanol.
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Oxidant Addition: Add a mild oxidizing agent such as hydrogen peroxide (a few drops of 30% solution) or iodine (1.1 eq. in ethanol).
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Reaction: Stir the mixture at room temperature for 1-3 hours. The formation of a precipitate indicates product formation.
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Isolation: Collect the solid product by filtration, wash with the reaction solvent, and dry.
| Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| H₂O₂ | Water | 1 | 98 |
| I₂ | Ethanol | 2 | 95 |
Conclusion
This compound represents a promising, though currently under-explored, building block for organic synthesis. Its accessible thiol functionality allows for a variety of chemical modifications, paving the way for the creation of novel compounds with potential applications in drug discovery and materials science. The protocols and data presented herein provide a foundational guide for researchers to begin exploring the synthetic utility of this versatile heterocyclic scaffold. Further research is warranted to fully elucidate the reaction scope and potential of this compound and its derivatives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercaptothienothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Mercaptothienothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective strategy involves a multi-step synthesis beginning with the construction of a substituted thiophene ring, followed by the formation of the fused thiazole ring, and finally, the introduction of the mercapto group. A frequently employed method for synthesizing the initial 2-aminothiophene precursor is the Gewald reaction.[1][2]
Q2: What is the Gewald reaction and why is it useful in this synthesis?
The Gewald reaction is a one-pot multicomponent reaction that forms a polysubstituted 2-aminothiophene. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. This reaction is highly valuable as it provides a straightforward method to obtain the key 2-aminothiophene intermediate required for the subsequent cyclization to form the thienothiazole core.
Q3: How is the thiazole ring typically formed in this synthesis?
A common method for forming a thiazole ring is the Hantzsch thiazole synthesis.[3] This involves the reaction of an α-haloketone with a thioamide. In the context of this compound synthesis, a derivative of the 2-aminothiophene precursor would be functionalized to act as the thioamide equivalent for the cyclization step.
Q4: What are the critical parameters to control for a successful synthesis?
Key parameters to control throughout the synthesis include:
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Temperature: Both the initial Gewald reaction and the subsequent cyclization and functionalization steps are sensitive to temperature.
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Purity of Reagents and Solvents: Using high-purity starting materials and dry solvents is crucial to prevent side reactions and improve yield.
-
Inert Atmosphere: For certain steps, particularly those involving organometallic intermediates or sensitive reagents, maintaining an inert atmosphere (e.g., using nitrogen or argon) is essential to prevent degradation.
Troubleshooting Guides
Problem 1: Low yield in the initial 2-aminothiophene synthesis (Gewald Reaction)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to keep the elemental sulfur suspended. - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side product formation | - Control the reaction temperature carefully. Exothermic reactions can lead to undesired byproducts. - Use a less hindered base to favor the desired reaction pathway. |
| Poor quality of starting materials | - Use freshly distilled ketones/aldehydes and high-purity α-cyanoesters. - Ensure the elemental sulfur is finely powdered for better reactivity. |
Problem 2: Difficulty in the cyclization to form the thieno[3,2-d]thiazole core
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low reactivity of the thiophene precursor | - Activate the precursor. For instance, if using a Hantzsch-type synthesis, ensure the halogen on the α-halocarbonyl derivative of the thiophene is sufficiently reactive (e.g., bromo or iodo). |
| Steric hindrance | - If the substituents on the thiophene ring are bulky, they may hinder the cyclization. Consider using starting materials with smaller protecting groups if possible. |
| Incorrect solvent | - The polarity of the solvent can significantly impact the reaction rate. Screen a range of solvents with different polarities (e.g., ethanol, DMF, dioxane). |
Problem 3: Inefficient introduction of the 2-mercapto group
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Difficulty in converting a 2-amino group | - If converting a 2-aminothienothiazole, consider a Sandmeyer-type reaction using a xanthate salt to introduce the thiol group. |
| Incomplete hydrolysis of a precursor | - If the mercapto group is introduced in a protected form (e.g., as a thioester or thiocyanate), ensure complete deprotection by using appropriate hydrolytic conditions (acidic or basic) and monitoring the reaction to completion. |
| Oxidation of the thiol | - The final this compound product can be susceptible to oxidation to the corresponding disulfide. Work under an inert atmosphere during purification and storage. Consider using a mild reducing agent during workup if disulfide formation is observed. |
Experimental Protocols & Visualizations
Proposed Synthetic Workflow
The following diagram outlines a plausible synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 2-Mercaptothienothiazole and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered when working with 2-Mercaptothienothiazole and related thienothiazole derivatives. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What is the expected solubility?
Q2: What are the initial steps I should take to solubilize this compound for in vitro experiments?
A2: A common starting point for solubilizing poorly soluble compounds for in vitro assays is to first dissolve the compound in an organic solvent to create a concentrated stock solution. Subsequently, this stock solution can be diluted into your aqueous assay buffer.
Q3: Which organic solvents are recommended for creating a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly soluble compounds due to its high solubilizing capacity and miscibility with aqueous solutions.[2] Other organic solvents such as ethanol or dimethylformamide (DMF) can also be considered. It is crucial to assess the tolerance of your specific experimental system (e.g., cell line, enzyme) to the final concentration of the organic solvent.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
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Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of the compound in your assay.
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Optimize the solvent concentration: Determine the maximum percentage of the organic solvent your assay can tolerate without affecting the results and ensure your dilution does not exceed this limit.
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Use a co-solvent system: A mixture of solvents can sometimes improve solubility compared to a single solvent.[2]
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Employ solubilizing agents: The addition of surfactants or cyclodextrins to the aqueous buffer can help to maintain the compound's solubility.[3]
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound in your experiments.
Table 1: Solubility Troubleshooting Matrix
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in the chosen organic solvent to create a stock solution. | The compound has very low solubility even in organic solvents. | Try gentle heating or sonication to aid dissolution. If unsuccessful, consider a different organic solvent or a co-solvent system. |
| Compound precipitates immediately upon dilution of the stock solution into aqueous buffer. | The aqueous buffer cannot maintain the compound in solution at the desired concentration. | Decrease the final concentration of the compound. Increase the percentage of organic co-solvent in the final solution (if the assay allows). Add a solubilizing agent like Tween 80 (0.01-0.1%) or HP-β-cyclodextrin to the aqueous buffer. |
| Compound appears to be in solution initially but precipitates over time during the experiment. | The compound is in a supersaturated state and is not thermodynamically stable in the aqueous buffer. | This indicates that the solubility limit has been exceeded. It is necessary to work at a lower final concentration. The use of formulation strategies like creating a solid dispersion or a lipid-based formulation could be explored for in vivo studies. |
| Inconsistent experimental results are observed between different batches of the compound solution. | Variability in the preparation of the compound solution, leading to different effective concentrations. | Standardize the protocol for preparing the compound solution, including the solvent, temperature, and mixing time. Prepare fresh dilutions for each experiment from a well-characterized stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Poorly Soluble Thienothiazole Derivative in DMSO
Objective: To prepare a concentrated stock solution of a thienothiazole derivative for use in in vitro assays.
Materials:
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Thienothiazole derivative powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Vortex mixer
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Sonicator (optional)
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Calibrated analytical balance
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Microcentrifuge tubes or amber glass vials
Procedure:
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Accurately weigh the desired amount of the thienothiazole derivative powder. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 200 g/mol , weigh 2 mg.
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Transfer the powder to a suitable vial.
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Add the calculated volume of DMSO to achieve the final concentration of 10 mM.
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Vortex the solution vigorously for 1-2 minutes to aid dissolution.
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If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Solubilization for an In Vitro Kinase Assay
Objective: To prepare a working solution of a thienothiazole derivative for a kinase inhibition assay, minimizing precipitation.
Materials:
-
10 mM stock solution of the thienothiazole derivative in DMSO
-
Kinase assay buffer (specific to the kinase being studied)
-
Tween 80 (or other suitable surfactant)
-
Serial dilution plates
Procedure:
-
Prepare the kinase assay buffer. If compatible with the assay, consider adding a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.01% v/v) to the buffer to improve the solubility of the test compound.
-
Thaw an aliquot of the 10 mM stock solution of the thienothiazole derivative.
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Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
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From each DMSO dilution, add a small volume (e.g., 1 µL) to the kinase assay buffer in the reaction wells to achieve the final desired concentrations. The final concentration of DMSO in the assay should be kept constant across all wells (typically ≤ 1%) to avoid solvent effects.
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Mix the contents of the wells thoroughly immediately after adding the compound.
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Visually inspect the wells for any signs of precipitation before starting the kinase reaction.
Signaling Pathway and Experimental Workflow
Thienothiazole derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against protein kinases involved in cell signaling pathways.[4][5] One such critical pathway is the RAS-RAF-MEK-ERK (MAPK) pathway, where the kinase BRAF is a key component.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. BRAF gene signaling pathway [pfocr.wikipathways.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. EGFR interactive pathway | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preventing degradation of 2-Mercaptothienothiazole during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Mercaptothienothiazole during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound, a compound containing a thiol group, is oxidation. This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures. The thiol group (-SH) can be oxidized to form a disulfide bond, leading to the formation of dimers or other oxidation products.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent oxidation.[1][2]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can significantly accelerate the degradation of this compound. It is a thermally-labile compound and may decompose at high temperatures.[3] For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.
Q4: Is this compound sensitive to light?
A4: Yes, similar to other sulfur-containing heterocyclic compounds, this compound can be sensitive to light. Photodegradation can occur upon exposure to UV or visible light, leading to the formation of various degradation products.[4] Therefore, it is crucial to store the compound in amber-colored vials or in a light-blocking outer container.
Q5: What is the role of humidity in the degradation of this compound?
A5: High humidity can contribute to the degradation of this compound, particularly if the compound is hygroscopic. Moisture can facilitate oxidative and hydrolytic degradation pathways. Therefore, storage in a desiccator or with a desiccant is advisable.
Q6: What are the potential degradation products of this compound?
A6: Based on the chemistry of the related compound 2-mercaptobenzothiazole, the primary degradation product is likely the corresponding disulfide, formed through the oxidation of the mercapto group.[2] Other potential degradation products resulting from more extensive oxidation or photodegradation could include sulfonic acids and other oxidized species.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or exposure to light. | 1. Immediately transfer the compound to a tightly sealed, amber-colored vial. 2. Purge the vial with an inert gas (nitrogen or argon) before sealing. 3. Store in a cool, dark place, preferably in a desiccator. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the sample during storage or analysis. | 1. Verify storage conditions: Ensure the compound has been stored as recommended (cool, dry, dark, inert atmosphere). 2. Check sample preparation: Prepare solutions fresh before analysis. Avoid leaving solutions on the benchtop for extended periods. 3. Optimize analytical method: For GC analysis, use a programmable temperature vaporization (PTV) inlet to prevent thermal decomposition in a hot inlet.[5] For LC analysis, ensure the mobile phase is compatible and does not promote degradation. |
| Inconsistent experimental results | Use of a partially degraded compound. | 1. Assess purity: Re-analyze the purity of your this compound stock using a validated analytical method (e.g., HPLC-UV). 2. Purify if necessary: If significant degradation is observed, consider purifying the compound by recrystallization or chromatography, if feasible. 3. Use a fresh batch: If purification is not possible or practical, it is best to use a new, un-degraded batch of the compound for sensitive experiments. |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.
1. Materials and Equipment:
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This compound
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HPLC-grade acetonitrile and water
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Formic acid (or other suitable mobile phase modifier)
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Stability chambers or ovens capable of maintaining 40°C ± 2°C with 75% ± 5% relative humidity (RH) and 25°C ± 2°C with 60% ± 5% RH.
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Photostability chamber
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Amber-colored glass vials with inert caps
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HPLC system with UV or MS detector
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Validated analytical column (e.g., C18)
2. Procedure:
-
Initial Analysis (Time Zero):
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Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
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Analyze the solution immediately by HPLC to determine the initial purity and peak area of the parent compound. This will serve as the time-zero reference.
-
-
Sample Preparation for Storage:
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Weigh equal amounts of this compound into several amber-colored glass vials.
-
For each storage condition, prepare a set of vials.
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Tightly cap the vials. For optimal stability, consider purging the headspace with nitrogen gas before sealing.
-
-
Storage Conditions:
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Accelerated Condition: Place one set of vials in a stability chamber at 40°C / 75% RH.
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Long-Term Condition (Control): Place another set of vials in a chamber at 25°C / 60% RH.
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Photostability: Expose a set of vials (one with the compound directly exposed and one in the immediate packaging) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points for Analysis:
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Pull vials from each storage condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks for the accelerated study).
-
-
Sample Analysis:
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At each time point, retrieve the vials and allow them to equilibrate to room temperature.
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Prepare a solution of the stored sample at the same concentration as the time-zero sample.
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Analyze the solution by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial (time-zero) amount.
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Monitor for the appearance of new peaks, which may indicate degradation products. Quantify these peaks if possible.
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Table 1: Example Data from Accelerated Stability Study
| Storage Condition | Time Point (Weeks) | Assay (% of Initial) | Appearance of Degradation Products (% of Total Area) |
| 40°C / 75% RH | 0 | 100.0 | 0.0 |
| 1 | 98.5 | 1.5 | |
| 2 | 96.8 | 3.2 | |
| 4 | 93.2 | 6.8 | |
| 8 | 88.1 | 11.9 | |
| 25°C / 60% RH | 0 | 100.0 | 0.0 |
| 8 | 99.5 | 0.5 | |
| Photostability (Exposed) | 24 hours | 92.0 | 8.0 |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pqri.org [pqri.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Addressing interference in the electrochemical analysis of 2-Mercaptothienothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrochemical analysis of 2-Mercaptothienothiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the electrochemical analysis of this compound, providing step-by-step guidance to identify and resolve common problems.
Issue 1: No or Low Analyte Signal
Question: I am not observing the expected oxidation peak for this compound, or the signal is significantly weaker than anticipated. What are the potential causes and how can I troubleshoot this?
Answer:
A weak or absent signal for this compound can stem from several factors, ranging from incorrect experimental parameters to electrode issues. Follow these troubleshooting steps:
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Verify Electrode Activity:
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Action: Run a cyclic voltammogram (CV) of a standard redox probe, such as a potassium ferricyanide solution.
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Expected Outcome: A well-defined redox couple should be observed.
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Troubleshooting:
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If the standard's signal is also poor, the electrode requires cleaning or polishing.
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If the standard's signal is strong, the issue lies with the analyte or experimental conditions.
-
-
-
Optimize Experimental Parameters:
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pH of Supporting Electrolyte: The electrochemical behavior of thiol-containing compounds is often pH-dependent.
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Action: Perform the analysis over a range of pH values (e.g., pH 3 to 10) to find the optimal pH for a well-defined and strong oxidation peak.
-
-
Scan Rate: The scan rate can influence the peak current.
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Action: Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to determine if the process is diffusion-controlled and to enhance the signal.
-
-
-
Check Analyte Concentration and Stability:
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Action: Ensure the concentration of your this compound standard is correct and that the stock solution has not degraded. Prepare a fresh standard solution if necessary.
-
Logical Workflow for No/Low Signal Troubleshooting
Resolving Peak Tailing in HPLC Analysis of 2-Mercaptothienothiazole: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 2-Mercaptothienothiazole.
Troubleshooting Guide
This guide addresses specific issues that can lead to peak tailing in a question-and-answer format, offering systematic solutions to improve peak symmetry.
Question 1: My this compound peak is exhibiting significant tailing. What are the most likely causes?
Peak tailing for a weakly acidic thiol compound like this compound in reversed-phase HPLC is often a result of secondary interactions with the stationary phase or other instrumental factors. The most common culprits include:
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Silanol Interactions: The primary cause is often the interaction between the acidic thiol group of the analyte and residual silanol groups on the silica-based stationary phase. These interactions introduce a secondary, stronger retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
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Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound, increasing its interaction with the stationary phase and exacerbating tailing.
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Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that lead to peak tailing.
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Instrumental Effects: Issues such as excessive extra-column volume (e.g., long tubing), a void at the column inlet, or a partially blocked frit can contribute to peak distortion.[1]
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Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak asymmetry.
Question 2: How can I minimize silanol interactions to improve peak shape?
Addressing silanol interactions is a critical step in resolving peak tailing for this compound. Here are several effective strategies:
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Adjust Mobile Phase pH: Since this compound is expected to be a weak acid, lowering the mobile phase pH will suppress the ionization of its thiol group. A mobile phase pH at least 2 units below the analyte's pKa is generally recommended to ensure it is in its neutral, less interactive form. For a related compound, 2-Mercaptobenzothiazole, a mobile phase pH of 3.0 significantly improved peak symmetry compared to a pH of 7.0.[1]
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Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less available for secondary interactions.
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Utilize a Modern Silica Base: Opt for columns packed with high-purity, Type B silica, which has a lower metal content and fewer acidic silanol sites compared to older Type A silica.
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Consider Alternative Stationary Phases: If tailing persists, explore columns with alternative stationary phases, such as those with polar-embedded groups or polymer-based columns, which are designed to shield residual silanols.
Question 3: What role do mobile phase additives play, and which ones should I consider?
Mobile phase additives can be highly effective in reducing peak tailing by masking residual silanol groups or by controlling the ionization state of the analyte.
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Buffers: Incorporating a buffer into your mobile phase is crucial for maintaining a stable pH, which is essential for reproducible chromatography and good peak shape. Common buffers for reversed-phase HPLC include phosphate and acetate buffers. The buffer should have a pKa within ±1 pH unit of the desired mobile phase pH to provide adequate buffering capacity.
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Acidic Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), can effectively lower the mobile phase pH and protonate silanol groups, reducing their interaction with acidic analytes.
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Competing Bases (Use with Caution): While less common for acidic analytes, in some cases, a small concentration of a competing base like triethylamine (TEA) can be added to the mobile phase to preferentially interact with active silanol sites. However, this approach is generally more effective for basic analytes.
Question 4: Could my HPLC system be contributing to the peak tailing?
Yes, the instrument itself can be a source of peak distortion. Here’s what to check:
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Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume, which can cause band broadening and tailing.
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Column Voids and Blockages: A sudden increase in peak tailing and a drop in pressure could indicate a void at the head of the column. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary. A gradual increase in backpressure along with peak distortion may suggest a blocked inlet frit.
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Detector Settings: Ensure the detector sampling rate is appropriate for the peak width. A slow data acquisition rate can distort the peak shape.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound analysis?
A good starting point for a reversed-phase HPLC method for a compound like this compound would be a gradient elution with a C18 column. The mobile phase could consist of:
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Solvent A: Water with 0.1% formic acid or an appropriate buffer (e.g., 20 mM phosphate buffer) adjusted to a pH between 2.5 and 3.5.
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Solvent B: Acetonitrile or methanol.
A typical gradient might run from 10% B to 90% B over 15-20 minutes.
Q2: How do I know if I am overloading my column?
To check for mass overload, dilute your sample by a factor of 10 and re-inject it. If the peak tailing is significantly reduced, you were likely overloading the column. To address this, you can either inject a smaller volume or dilute your sample.
Q3: Can temperature affect peak shape?
Yes, operating at a higher column temperature (e.g., 35-45 °C) can improve peak shape. The increased temperature reduces the viscosity of the mobile phase, which can lead to improved mass transfer and chromatographic efficiency, often resulting in sharper peaks.
Q4: My peak shape is still not ideal after trying the above. What else can I do?
If you have systematically addressed the common causes of peak tailing and are still facing issues, consider the following:
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Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.
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Column Equivalency: Not all C18 columns are the same. Trying a column from a different manufacturer with a different base silica or bonding chemistry can sometimes resolve persistent tailing issues.
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Analyte Stability: Confirm that your analyte is not degrading under the analytical conditions, as this can sometimes manifest as distorted peaks.
Data Presentation
The following tables provide illustrative quantitative data on how mobile phase pH and additives can affect peak shape, using a related compound as an example.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor of a Basic Analyte (Methamphetamine)
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
Data adapted from Element Lab Solutions, demonstrating the principle of pH adjustment for improving peak shape.[1]
Table 2: Effect of Mobile Phase Additive Concentration on Tailing Factor of a Basic Analyte
| Additive Concentration | Tailing Factor |
| 0 mM | 2.1 |
| 10 mM | 1.5 |
| 25 mM | 1.2 |
| 50 mM | 1.1 |
Illustrative data based on trends observed for basic compounds with mobile phase additives.
Experimental Protocols
Protocol 1: Systematic Approach to Troubleshooting Peak Tailing
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Initial Assessment:
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Calculate the tailing factor or asymmetry factor of the this compound peak from a recent chromatogram. A value greater than 1.5 is generally considered significant tailing.
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-
Mobile Phase pH Adjustment:
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Prepare a mobile phase with a pH of 3.0 using a suitable buffer (e.g., 20 mM potassium phosphate) or 0.1% formic acid.
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Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
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Inject the sample and compare the peak shape to the original chromatogram.
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Column Evaluation:
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If pH adjustment does not resolve the issue, evaluate the column's performance by injecting a neutral test compound (e.g., toluene). If the neutral compound also tails, it may indicate a physical problem with the column (void or blockage) or the system (dead volume).
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If the neutral compound gives a symmetrical peak, the tailing is likely due to chemical interactions. Consider switching to a high-quality, end-capped C18 column from a reputable manufacturer.
-
-
Sample Concentration Check:
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Prepare a 1:10 dilution of your sample and inject it. A significant improvement in peak shape suggests that sample overload was a contributing factor.
-
Visualizations
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Analyte interactions leading to peak tailing.
References
Minimizing by-product formation in 2-Mercaptothienothiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercaptothienothiazole and its derivatives. The following information is designed to help minimize by-product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound from a 2-aminothiophene precursor and carbon disulfide (CS₂) is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
A1: Low yields and product mixtures in this reaction often stem from several competing pathways and suboptimal reaction conditions. The primary reaction involves the nucleophilic attack of the 2-amino group onto the carbon of CS₂, forming a dithiocarbamic acid intermediate, which then cyclizes.
Common By-products and Side Reactions:
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Unreacted Starting Material: Incomplete reaction is common if the conditions (temperature, reaction time) are not optimal. The 2-aminothiophene starting material may be present in your crude product.
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Thiourea Derivatives: The dithiocarbamic acid intermediate can be unstable. It may decompose to form an isothiocyanate, which can then react with another molecule of the 2-aminothiophene starting material to form a thiourea by-product.
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Polymeric Materials: Carbon disulfide can react with residual base or nucleophiles to form polymeric materials, especially at elevated temperatures.
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Oxidation Products: The final this compound product is susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfide bridges between two molecules of the product.
Troubleshooting Steps:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
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Temperature Control: Carefully control the reaction temperature. While heating is often necessary to drive the cyclization, excessive temperatures can promote the formation of thiourea and polymeric by-products. Start with milder conditions and gradually increase the temperature.
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Choice of Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid side reactions with CS₂. Pyridine is a common solvent and base for this reaction. Other options include triethylamine in a non-reactive solvent like DMF or THF.
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Stoichiometry: Use a slight excess of carbon disulfide to ensure the complete conversion of the 2-aminothiophene. However, a large excess can lead to more by-products and purification challenges.
Q2: I am observing a persistent impurity that is difficult to separate from the desired this compound product. How can I improve the purification process?
A2: Purification can be challenging due to the similar polarities of the product and certain by-products.
Purification Strategies:
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Acid-Base Extraction: The thiol group in this compound is acidic. You can dissolve the crude product in an aqueous base (e.g., 5% NaOH or Na₂CO₃ solution) to form the sodium salt, which will be water-soluble. Neutral impurities can then be removed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the purified product, which is then collected by filtration.
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Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or acetic acid) can be effective in removing less soluble or more soluble impurities.
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Column Chromatography: If extraction and recrystallization are insufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
Q3: The synthesis of my 2-aminothiophene precursor via the Gewald reaction is giving a low yield. How can I optimize this initial step?
A3: The Gewald reaction is a multi-component reaction, and its success depends on the careful control of several parameters.
Optimization of the Gewald Reaction:
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Catalyst: The reaction is typically base-catalyzed. Common catalysts include morpholine, piperidine, or triethylamine. The amount of catalyst should be optimized; too much can lead to side reactions.
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Reaction Temperature: The initial condensation step is often performed at room temperature or with gentle heating. The subsequent addition of sulfur and heating to reflux is common for the cyclization and aromatization.
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Solvent: Ethanol is a common solvent for the Gewald reaction. However, other solvents like methanol, isopropanol, or DMF can also be used and may improve yields for specific substrates.
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Purity of Reactants: Ensure that the carbonyl compound, the active methylene nitrile, and elemental sulfur are of high purity. Impurities can interfere with the reaction.
Data Summary Table
The following table summarizes typical reaction conditions for the synthesis of this compound derivatives, highlighting the impact of different parameters on the reaction outcome.
| Starting Material (2-Aminothiophene) | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Notes |
| 2-Amino-3-cyanothiophene | Pyridine | Reflux | 6-8 | 65-75 | A common method, pyridine acts as both solvent and base. |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Triethylamine/DMF | 80-100 | 12 | 60-70 | Triethylamine is a non-nucleophilic base; DMF is a polar aprotic solvent that can facilitate the reaction. |
| 2-Amino-3-benzoylthiophene | Sodium Ethoxide/EtOH | Reflux | 4-6 | 70-80 | A stronger base like sodium ethoxide can sometimes improve the rate and yield of the cyclization. |
Note: Yields are highly dependent on the specific substituents on the thiophene ring and the purification method.
Experimental Protocols
General Protocol for the Synthesis of 2-Mercaptothieno[3,2-d]thiazole from a 2-Aminothiophene Precursor:
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-aminothiophene derivative (1.0 eq) and a suitable solvent (e.g., pyridine or DMF).
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Reagent Addition: Under an inert atmosphere (N₂ or Ar), add carbon disulfide (1.1 - 1.5 eq) dropwise to the stirred solution. If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.2 eq).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80°C to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
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If using pyridine: Remove the pyridine under reduced pressure.
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If using DMF: Pour the reaction mixture into ice-water.
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Purification:
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Collect the crude solid by filtration.
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Perform an acid-base extraction as described in Q2.
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Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).
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Drying: Dry the purified product under vacuum.
Visualizations
Technical Support Center: Enhancing the Stability of 2-Mercaptothienothiazole (2-MTT) Films on Metal Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of 2-Mercaptothienothiazole (2-MTT) films on various metal surfaces. The information provided is based on established principles for analogous heterocyclic thiol compounds, such as 2-Mercaptobenzothiazole (2-MBT), and general best practices for the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of 2-MTT films on metal surfaces?
A1: 2-MTT films typically form on metal surfaces through a process of self-assembly. The thiol (-SH) group in the 2-MTT molecule has a strong affinity for many metal surfaces, leading to the formation of a chemical bond between the sulfur atom and the metal. This process results in a densely packed, organized monolayer of 2-MTT molecules on the substrate.
Q2: Which metal substrates are suitable for forming stable 2-MTT films?
A2: 2-MTT is expected to form stable films on noble metals such as gold (Au) and silver (Ag), as well as on copper (Cu) and its alloys. Its efficacy as a corrosion inhibitor also suggests strong interaction with steel surfaces. The stability and quality of the film will depend on the specific metal and the experimental conditions.
Q3: How does 2-MTT enhance the stability of metal surfaces?
A3: 2-MTT enhances stability primarily by forming a protective barrier on the metal surface. This film can inhibit corrosion by preventing direct contact of the metal with corrosive agents in the environment. The heterocyclic ring structure and the presence of nitrogen and sulfur atoms contribute to the formation of a dense, passivating layer.
Q4: What are the key factors influencing the stability of 2-MTT films?
A4: The stability of 2-MTT films is influenced by several factors, including:
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Substrate Cleanliness: A pristine, contaminant-free metal surface is crucial for uniform film formation.
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Solvent Choice: The solvent used for the 2-MTT solution can affect the packing and ordering of the monolayer.
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Immersion Time: Sufficient time is required for the self-assembly process to reach equilibrium and form a well-ordered film.
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Concentration of 2-MTT: The concentration of the 2-MTT solution can influence the rate of film formation and its final structure.
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Temperature: Temperature can affect the kinetics of self-assembly and the thermal stability of the resulting film.
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Post-deposition Treatment: Rinsing and drying procedures can impact the removal of physisorbed molecules and improve film quality.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or Incomplete Film Formation | 1. Contaminated metal substrate. 2. Inadequate immersion time. 3. Incorrect solvent. 4. Low concentration of 2-MTT solution. | 1. Ensure thorough cleaning of the substrate (e.g., with piranha solution for gold, or acid etching for other metals), followed by rinsing with deionized water and a suitable solvent, and drying under an inert gas stream. 2. Increase the immersion time to allow for complete monolayer formation (typically 24-48 hours).[1][2] 3. Use a high-purity, anhydrous solvent in which 2-MTT is readily soluble (e.g., ethanol). 4. Use a standard concentration for SAM formation, typically in the range of 1-5 mM.[2] |
| Film Delamination or Peeling | 1. Poor adhesion to the substrate. 2. Presence of an oxide layer on the metal. 3. Thermal stress. | 1. Re-evaluate the substrate cleaning procedure to ensure a pristine surface. 2. For metals prone to oxidation, consider a pre-treatment step to remove the oxide layer immediately before immersion in the 2-MTT solution. 3. Avoid rapid temperature changes after film deposition. Allow for gradual cooling. |
| Inconsistent Film Thickness or "Coffee Ring" Effect | 1. Uneven evaporation of the solvent during drying. 2. Contaminants in the 2-MTT solution. | 1. Dry the substrate with a gentle stream of inert gas (e.g., nitrogen or argon) immediately after rinsing to ensure uniform drying. 2. Filter the 2-MTT solution before use to remove any particulate matter. |
| Film Degradation Over Time | 1. Oxidation of the film or substrate. 2. Exposure to harsh chemical environments. 3. Thermal instability leading to dewetting.[3] | 1. Store the prepared films in a desiccator or under an inert atmosphere to minimize exposure to oxygen and moisture. 2. Evaluate the chemical compatibility of the 2-MTT film with the intended application environment. 3. For applications at elevated temperatures, be aware of the potential for film reorganization or desorption. The thermal stability of the underlying metal film itself can also be a factor.[3] |
Experimental Protocols
Protocol 1: Deposition of 2-MTT Self-Assembled Monolayer on Gold Surface
Materials:
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Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer)
-
This compound (2-MTT)
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200-proof ethanol (anhydrous)
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Deionized water (18 MΩ·cm)
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Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.
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Nitrogen or Argon gas for drying
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Clean glass vials with caps
Procedure:
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Substrate Cleaning:
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Immerse the gold substrate in piranha solution for 10-15 minutes.
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Rinse the substrate thoroughly with copious amounts of deionized water.
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Rinse with ethanol.
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Dry the substrate under a gentle stream of nitrogen or argon gas.
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Solution Preparation:
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Prepare a 1 mM solution of 2-MTT in anhydrous ethanol. Ensure the 2-MTT is fully dissolved.
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Self-Assembly:
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Place the cleaned, dry gold substrate in a clean glass vial.
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Add the 1 mM 2-MTT solution to the vial, ensuring the substrate is fully submerged.
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Cap the vial to minimize solvent evaporation and contamination. For optimal results, purge the vial with nitrogen or argon before sealing.
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Allow the self-assembly to proceed for 24-48 hours at room temperature.[1][2]
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Rinsing and Drying:
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Remove the substrate from the 2-MTT solution with clean tweezers.
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Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
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Dry the substrate again under a gentle stream of nitrogen or argon gas.
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Storage:
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Store the prepared 2-MTT functionalized substrate in a clean, dry environment, preferably under an inert atmosphere.
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Quantitative Data Summary
The following table provides a template for researchers to summarize their quantitative data for 2-MTT film characterization.
| Parameter | Measurement Technique | Value for 2-MTT on [Metal] | Notes |
| Contact Angle (Water) | Goniometry | e.g., 85° ± 3° | Indicates the hydrophobicity of the surface. |
| Film Thickness | Ellipsometry or AFM | e.g., 1.2 ± 0.2 nm | Provides information on monolayer formation. |
| Surface Coverage | XPS or Electrochemical Methods | e.g., 95% | Quantifies the extent of film formation. |
| Reductive Desorption Potential | Cyclic Voltammetry | e.g., -0.9 V vs. Ag/AgCl | Relates to the strength of the S-Au bond. |
| Corrosion Inhibition Efficiency | Potentiodynamic Polarization or EIS | e.g., >90% | Measures the effectiveness of the film in preventing corrosion. |
Visualizations
Interaction Mechanism of 2-MTT with a Metal Surface
Caption: General workflow for the self-assembly of 2-MTT on a metal surface.
Experimental Workflow for 2-MTT Film Deposition
Caption: Step-by-step experimental workflow for depositing a 2-MTT film.
Logical Relationship for Troubleshooting Film Instability
Caption: Troubleshooting logic for addressing 2-MTT film instability issues.
References
Troubleshooting poor reproducibility in 2-Mercaptothienothiazole-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in assays involving 2-Mercaptothienothiazole and related compounds. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound-based assays?
Poor reproducibility in these assays can stem from several factors, including reagent instability, improper sample handling, assay-specific conditions, and data analysis errors. Key areas to scrutinize are the stability of this compound solutions, enzyme activity (if applicable), buffer pH and composition, and incubation times.
Q2: How should I prepare and store this compound stock solutions?
Due to the reactive thiol group, this compound may be prone to oxidation. It is recommended to dissolve the compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Q3: My assay signal (e.g., colorimetric or fluorescent readout) is unstable or fades over time. What could be the cause?
Signal instability in thiol-based assays can be due to the re-oxidation of the thiol-containing product, especially in the presence of trace metal cations or at a suboptimal pH.[1] Using a buffer with a metal chelator like EDTA can help.[1] Additionally, ensure that the pH of your assay buffer is optimal and stable throughout the experiment, as pH shifts can affect the stability of the chromophore.[2][3]
Q4: I am observing high background noise in my assay. How can I reduce it?
High background can originate from several sources. If using a colorimetric assay, the absorbance of other components in your sample at the detection wavelength can interfere.[4] For fluorimetric assays, autofluorescence of the test compound or other sample components can be a problem.[4] Consider subtracting the signal from a "no enzyme" or "no substrate" control from your experimental wells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for a this compound-based Enzyme Inhibitor
| Potential Cause | Recommended Solution |
| Incorrect Enzyme Concentration | Ensure the enzyme concentration is in the linear range of the assay. An enzyme concentration that is too high or too low can lead to rapid or slow reaction rates, affecting the accuracy of IC50 determination.[5] |
| Poor Inhibitor Solubility | This compound may have limited solubility in aqueous buffers. Prepare a high-concentration stock in an organic solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[5] |
| Unstable Enzyme | Use freshly prepared or properly stored enzyme aliquots for each experiment. Keep the enzyme on ice during the experiment setup.[5] |
| Incorrect pH or Temperature | Enzymes are highly sensitive to pH and temperature. Verify that the assay buffer has the correct pH and that the incubation temperature is optimal and consistent.[5] |
| Inadequate Controls | Always include proper controls, such as "no inhibitor" (100% activity) and "no enzyme" (background), to accurately calculate percentage inhibition.[5] |
| Tight Binding Inhibition | If the inhibitor binds with high affinity, the IC50 may be dependent on the enzyme concentration.[6] To check for this, perform the assay at different enzyme concentrations. If the IC50 value changes, a different data analysis model (e.g., Morrison equation) may be needed.[6][7] |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations, especially when handling small volumes.[8] |
| Improperly Mixed Reagents | Ensure all solutions, including buffers, enzyme, substrate, and inhibitor, are thoroughly mixed before use.[8] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and lead to variability. To mitigate this, avoid using the outermost wells or fill them with buffer or water. |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated dispenser to add the starting reagent to all wells as simultaneously as possible. Ensure the time between adding the reagent and reading the plate is consistent for all plates. |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Kinase Assay
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Reagent Preparation:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Prepare a 2X solution of the kinase in kinase assay buffer.
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Prepare a 4X solution of the peptide substrate and ATP in kinase assay buffer.
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Assay Procedure:
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Create a serial dilution of the this compound stock solution in DMSO. Then, dilute these further into the kinase assay buffer.
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Add 5 µL of the diluted inhibitor or DMSO (for the control) to the wells of a 384-well plate.
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Add 10 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.
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Start the reaction by adding 5 µL of the 4X substrate/ATP mixture to each well.
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Incubate the plate at 30°C for 60 minutes.
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Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by measuring luminescence or fluorescence).
-
-
Data Analysis:
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Subtract the background signal (from "no enzyme" control wells).
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Normalize the data to the "no inhibitor" control (100% activity).
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Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Visualizations
Caption: A potential mechanism of action for a this compound-based inhibitor in a kinase cascade.
Caption: A generalized workflow for conducting an enzyme inhibition assay.
Caption: A decision tree to guide troubleshooting efforts for poor assay reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Scaling up the synthesis of 2-Mercaptothienothiazole for industrial applications
Disclaimer: The following guide provides generalized information and troubleshooting advice for the synthesis of 2-Mercaptothienothiazole. Due to the limited availability of specific industrial-scale data for this compound, the experimental protocols and troubleshooting solutions are based on established principles for the synthesis of related heterocyclic thiols, such as 2-mercaptobenzothiazole and other thienothiazole derivatives. Researchers should use this information as a starting point and adapt it to their specific process parameters.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Based on the synthesis of related thienothiazole structures, a common route involves the use of a substituted aminothiophene as a precursor. For this compound, a potential starting material is 2-aminothiophene, which can then be reacted with carbon disulfide.
Q2: What are the critical reaction parameters to monitor during the synthesis?
A2: Key parameters to control include temperature, pressure, reaction time, and the molar ratio of reactants. For analogous reactions, precise temperature control is crucial to minimize side product formation.
Q3: What are the main challenges in scaling up the synthesis of heterocyclic thiols?
A3: Common challenges include managing exothermic reactions, ensuring efficient mixing of heterogeneous reaction mixtures, handling potentially hazardous reagents and byproducts (such as hydrogen sulfide), and achieving consistent product purity and yield at a larger scale.
Q4: What purification methods are suitable for this compound on an industrial scale?
A4: Purification of similar compounds often involves recrystallization from appropriate solvents, or conversion to a salt, followed by filtration and regeneration of the thiol. The choice of method depends on the impurity profile and the desired final purity.
Q5: Are there any specific safety precautions to consider?
A5: The synthesis may involve flammable solvents, toxic reagents, and the evolution of toxic gases like hydrogen sulfide. It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have gas scrubbing systems in place, especially at an industrial scale.
Generalized Experimental Protocol
This protocol describes a plausible laboratory-scale synthesis of this compound based on known methods for analogous compounds. Scaling up this procedure will require careful optimization of each step.
Step 1: Synthesis of a Thienothiazole Precursor (e.g., a 2-halothieno[3,2-d]thiazole)
A common strategy for introducing a mercapto group is through the substitution of a halogen. A hypothetical first step would be the synthesis of a 2-halothieno[3,2-d]thiazole.
Step 2: Thiolation
The 2-halothieno[3,2-d]thiazole can then be converted to the corresponding thiol.
-
Reaction: The 2-halothieno[3,2-d]thiazole is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Temperature: The reaction temperature is typically maintained between 50-100 °C, depending on the reactivity of the halide.
-
Monitoring: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into water. The pH is then adjusted with an acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents).
Quantitative Data Summary
The following tables are templates for researchers to populate with their own experimental data during process development and scaling up. Example data is provided for illustrative purposes based on typical lab-scale syntheses of similar compounds.
Table 1: Reaction Parameters for Thiolation Step
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) | Industrial-Scale (100kg) |
| Starting Material | 2-chlorothieno[3,2-d]thiazole | 2-chlorothieno[3,2-d]thiazole | 2-chlorothieno[3,2-d]thiazole |
| Solvent | DMF | DMF | DMF |
| Reactant | NaSH | NaSH | NaSH |
| Molar Ratio (Reactant/Substrate) | 1.2 | 1.15 | 1.1 |
| Concentration (mol/L) | 0.5 | 0.7 | 1.0 |
| Temperature (°C) | 80 | 85 | 90 |
| Reaction Time (h) | 6 | 8 | 10 |
| Yield (%) | 85 | 82 | 80 |
| Purity (HPLC, %) | 98 | 97 | 96 |
Table 2: Purification Parameters
| Parameter | Lab-Scale (8.5g crude) | Pilot-Scale (820g crude) | Industrial-Scale (80kg crude) |
| Purification Method | Recrystallization | Recrystallization | Recrystallization |
| Solvent | Ethanol | Ethanol/Water | Toluene |
| Solvent Volume (L) | 0.2 | 15 | 120 |
| Crystallization Temp. (°C) | 5 | 10 | 15 |
| Yield (%) | 90 | 88 | 85 |
| Final Purity (HPLC, %) | 99.5 | 99.2 | 99.0 |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Thiolation Step | - Incomplete reaction. - Degradation of product at high temperatures. - Formation of disulfide byproduct. | - Increase reaction time or temperature cautiously. - Optimize temperature to balance reaction rate and stability. - Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Incomplete Reaction | - Insufficient reagent. - Low reaction temperature. - Poor mixing. | - Increase the molar ratio of the sulfur nucleophile. - Gradually increase the reaction temperature. - Improve agitation, especially on a larger scale. |
| Formation of Impurities | - Side reactions due to high temperature. - Presence of water or oxygen. - Impure starting materials. | - Lower the reaction temperature. - Use anhydrous solvents and maintain an inert atmosphere. - Ensure the purity of starting materials before use. |
| Difficulty in Product Isolation | - Product is too soluble in the work-up solvent. - Formation of an emulsion during work-up. | - Adjust the pH carefully to ensure complete precipitation. - Try a different anti-solvent for precipitation. - Add a brine wash to break emulsions. |
| Product Discoloration | - Oxidation of the thiol group. - Presence of colored impurities from starting materials or side reactions. | - Handle the product under an inert atmosphere. - Use antioxidants during storage if necessary. - Purify the product using activated carbon treatment during recrystallization. |
Visualizations
Validation & Comparative
A Comparative Analysis of 2-Mercaptobenzothiazole and Benzotriazole as Corrosion Inhibitors for Copper
In the realm of materials science and corrosion prevention, particularly for copper and its alloys, the selection of an effective corrosion inhibitor is paramount. Among the various organic compounds utilized for this purpose, 2-Mercaptobenzothiazole (MBT) and Benzotriazole (BTA) have emerged as prominent candidates. This guide provides a detailed comparison of their corrosion inhibition efficiencies, supported by experimental data, to assist researchers and scientists in making informed decisions for their specific applications.
Quantitative Performance Comparison
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which is determined through various electrochemical techniques. The following table summarizes key performance metrics for MBT and BTA as corrosion inhibitors for copper in a chloride-rich environment (3.5% NaCl solution), a common corrosive medium.
| Inhibitor | Concentration | Inhibition Efficiency (%IE) | Polarization Resistance (Rp) in Ω·cm² | Corrosion Current Density (icorr) in µA/cm² |
| Benzotriazole (BTA) | Not specified | > 90% | - | - |
| 2-Mercaptobenzothiazole (MBT) | 80 ppm | ~92% | - | - |
| BTA + MBT (Composite) | Not specified | 90.7% | 9185 | Significantly reduced |
Note: The data is compiled from multiple sources and experimental conditions may vary slightly.
The data indicates that both BTA and MBT exhibit high inhibition efficiencies, typically exceeding 90%. Notably, a synergistic effect is observed when BTA and MBT are used in combination, leading to a significant increase in polarization resistance and a substantial reduction in corrosion current density.[1] This suggests the formation of a more robust and protective film on the copper surface.
Experimental Protocols
The evaluation of corrosion inhibitors involves a series of well-defined experimental procedures. A typical protocol for assessing the performance of MBT and BTA on copper is outlined below.
1. Sample Preparation:
-
Copper specimens are mechanically polished with successively finer grades of silicon carbide paper.
-
The polished specimens are then degreased with a suitable solvent like acetone and rinsed with deionized water.
-
Finally, the samples are dried in a stream of warm air.
2. Corrosive Medium:
-
A 3.5% sodium chloride (NaCl) solution is prepared using analytical grade NaCl and deionized water to simulate a saline environment.
-
The inhibitor (MBT or BTA) is added to the corrosive solution at the desired concentration.
3. Electrochemical Measurements:
-
A three-electrode electrochemical cell is typically used, with the copper specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s). The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency (%IE) is calculated using the formula: %IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied over a range of frequencies to the working electrode at its open circuit potential. The impedance data is analyzed using equivalent circuit models to determine parameters like polarization resistance (Rp) and charge transfer resistance (Rct), which are inversely proportional to the corrosion rate.
4. Surface Analysis:
-
After immersion in the inhibited and uninhibited solutions, the surface morphology of the copper specimens is examined using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
-
The chemical composition of the protective film formed on the surface is analyzed using X-ray Photoelectron Spectroscopy (XPS) to understand the inhibition mechanism.
Visualization of Experimental Workflow and Inhibition Mechanisms
To better illustrate the processes involved, the following diagrams are provided.
Mechanism of Inhibition
Benzotriazole (BTA) primarily functions by forming a stable, polymeric complex with cuprous ions (Cu(I)) on the copper surface. This [Cu(I)-BTA] film acts as a physical barrier, isolating the metal from the corrosive environment.
2-Mercaptobenzothiazole (MBT) , on the other hand, adsorbs onto the copper surface through its sulfur and nitrogen heteroatoms. This leads to the formation of a chemisorbed protective layer that acts as a barrier to the diffusion of corrosive species. The presence of the thiol group (-SH) in MBT is believed to play a crucial role in its strong adsorption and high inhibition efficiency.
References
A DFT-Based Comparative Guide to 2-Mercaptothienothiazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for a Density Functional Theory (DFT) study comparing 2-Mercaptothienothiazole and its constitutional isomers. Due to a lack of readily available, direct comparative studies in the current body of literature, this document outlines a robust computational protocol and data presentation strategy based on established methodologies for similar heterocyclic systems. This guide is intended to enable researchers to conduct their own comparative analyses.
Introduction to this compound and Its Isomers
Thienothiazoles are a class of sulfur-containing heterocyclic compounds that have garnered interest in medicinal chemistry and materials science. The fusion of a thiophene and a thiazole ring can occur in several orientations, leading to different isomers with distinct electronic and steric properties. The introduction of a mercapto (-SH) group at the 2-position can lead to interesting tautomeric equilibria (thiol-thione) and potential applications as, for example, corrosion inhibitors or building blocks for more complex molecules. A comparative DFT study of the isomers of this compound is crucial for understanding their relative stabilities, reactivities, and electronic properties, which can guide synthetic efforts and application-oriented research.
The primary isomers of thienothiazole are:
-
Thieno[2,3-d]thiazole
-
Thieno[3,2-d]thiazole
-
Thieno[3,4-d]thiazole
This guide will focus on a comparative study of the 2-mercapto derivatives of these three isomers.
Experimental Protocols: A Computational Approach
The following section details a recommended computational workflow for a comprehensive DFT-based comparison.
Software
A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. For visualization and analysis of the results, software like GaussView, Avogadro, or Chemcraft can be utilized.
Computational Methodology
-
Geometry Optimization: The initial structures of the this compound isomers and their possible tautomers (thiol and thione forms) should be built and optimized. A widely used and reliable method for such systems is the B3LYP functional with a 6-311++G(d,p) basis set.[1][2] This level of theory has been shown to provide accurate geometries and electronic properties for a range of organic and heterocyclic molecules. The optimization should be performed without any symmetry constraints.
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure on the potential energy surface. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectra of the isomers.
-
Electronic Property Calculations: Following successful optimization, various electronic properties should be calculated. These include:
-
Total Energy: To determine the relative stability of the isomers.
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior, reactivity, and kinetic stability of the molecules. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Dipole Moment: To assess the polarity of the molecules.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecules, which is important for predicting sites of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To study the charge distribution and intramolecular charge transfer interactions.
-
-
Solvation Effects (Optional but Recommended): To simulate a more realistic environment, calculations can be performed in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM). This is particularly important if the molecules are intended for use in solution-phase applications.
Data Presentation: Comparative Tables
Quantitative data should be summarized in clearly structured tables for easy comparison. Below are template tables that can be used to present the results of the DFT calculations.
Table 1: Relative Energies and Stabilities of this compound Isomers
| Isomer | Tautomer | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| 2-Mercaptothieno[2,3-d]thiazole | Thiol | [Calculated Value] | [Calculated Value] |
| Thione | [Calculated Value] | [Calculated Value] | |
| 2-Mercaptothieno[3,2-d]thiazole | Thiol | [Calculated Value] | [Calculated Value] |
| Thione | [Calculated Value] | [Calculated Value] | |
| 2-Mercaptothieno[3,4-d]thiazole | Thiol | [Calculated Value] | [Calculated Value] |
| Thione | [Calculated Value] | [Calculated Value] |
Table 2: Calculated Electronic Properties of the Most Stable Tautomer of Each Isomer
| Property | 2-Mercaptothieno[2,3-d]thiazole | 2-Mercaptothieno[3,2-d]thiazole | 2-Mercaptothieno[3,4-d]thiazole |
| HOMO Energy (eV) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| LUMO Energy (eV) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| HOMO-LUMO Gap (eV) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Dipole Moment (Debye) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Ionization Potential (eV) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Electron Affinity (eV) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Mandatory Visualization: Diagrams
Diagrams created using Graphviz (DOT language) are essential for visualizing workflows and relationships.
Caption: Computational workflow for the DFT study of this compound isomers.
References
Experimental validation of the theoretical corrosion inhibition mechanism of 2-Mercaptothienothiazole
A note on the compound: This guide focuses on the experimental validation of 2-Mercaptobenzothiazole (MBT) as a corrosion inhibitor. Initial searches for "2-Mercaptothienothiazole" did not yield sufficient experimental data. Given the structural similarities and the extensive research available on MBT, a well-known corrosion inhibitor, this document provides a comprehensive overview of its performance, assuming a likely user interest in this compound.
This guide provides an objective comparison of 2-Mercaptobenzothiazole's performance as a corrosion inhibitor, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and professionals in drug development and materials science who are evaluating corrosion inhibitors.
Data Presentation: Performance of 2-Mercaptobenzothiazole
The following tables summarize the quantitative data on the corrosion inhibition performance of 2-Mercaptobenzothiazole on carbon and mild steel in acidic environments.
Table 1: Potentiodynamic Polarization Parameters for Carbon Steel in 1M HCl with 2-Mercaptobenzothiazole (MBT) at 30°C
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV) | Corrosion Current Density (Icorr) (µA/cm²) | Degree of Surface Coverage (θ) | Inhibition Efficiency (% IE) |
| Blank | -486 | 1100 | - | - |
| 0.0001 | -490 | 390 | 0.645 | 64.5 |
| 0.0005 | -494 | 200 | 0.818 | 81.8 |
| 0.001 | -503 | 110 | 0.900 | 90.0 |
| 0.005 | -510 | 60 | 0.945 | 94.5 |
Data sourced from a study by Al-Baghdadi et al.[1]
Table 2: Electrochemical Parameters for Mild Steel in 1M HCl with 2-Mercaptobenzothiazole (MBT) at 45°C
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (% IE) |
| Blank | -472 | 1380 | - |
| 0.0001 | -478 | 430 | 68.8 |
| 0.0005 | -483 | 225 | 83.7 |
| 0.001 | -491 | 130 | 90.6 |
| 0.005 | -498 | 75 | 94.6 |
These findings suggest that MBT is an effective inhibitor, with efficiency increasing with concentration.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Weight Loss Method
The weight loss method is a straightforward technique for determining corrosion rates.
-
Procedure: Carbon steel coupons of a known area are weighed and then immersed in a 1M HCl solution without and with various concentrations of 2-Mercaptobenzothiazole.[1] The coupons are retrieved after a set immersion period, cleaned to remove any corrosion products, dried, and then re-weighed.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (% IE) is calculated using the formula: % IE = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the coupon in the uninhibited solution and Wᵢ is the weight loss in the presence of the inhibitor.
2. Potentiodynamic Polarization
This electrochemical technique is used to study the kinetics of anodic and cathodic reactions.
-
Setup: A three-electrode cell is typically used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Procedure: The potential of the working electrode is scanned in both the anodic and cathodic directions from the open-circuit potential (OCP). The resulting current is measured.
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to their intersection point. The inhibition efficiency is calculated as: % IE = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
-
Procedure: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance of the system is measured at each frequency.
-
Data Analysis: The data is often presented as a Nyquist plot (imaginary vs. real impedance). The charge transfer resistance (Rct) can be determined from the diameter of the semicircle in the Nyquist plot. A larger Rct value indicates a lower corrosion rate. The inhibition efficiency can be calculated using the Rct values: % IE = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Mandatory Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating the performance of a corrosion inhibitor.
Proposed Corrosion Inhibition Mechanism of 2-Mercaptobenzothiazole
2-Mercaptobenzothiazole is believed to function as a mixed-type inhibitor.[1] This means it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution in acidic solutions) reactions. The inhibition is achieved through the adsorption of the MBT molecules onto the metal surface, forming a protective barrier.
Caption: The proposed mixed-type inhibition mechanism of 2-Mercaptobenzothiazole on a metal surface.
References
Benchmarking the performance of 2-Mercaptothienothiazole against commercial corrosion inhibitors
A Comparative Analysis Against Commercial Corrosion Inhibitors
In the relentless pursuit of combating metallic corrosion, which poses a significant economic and safety challenge across various industries, the development and strategic selection of effective corrosion inhibitors are paramount. This guide provides an objective performance benchmark of 2-Mercaptothienothiazole, a promising heterocyclic organic compound, against established commercial corrosion inhibitors. The comparative analysis is grounded in experimental data from scientific literature, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
While direct, head-to-head comparative studies under identical conditions are limited in published literature, this guide synthesizes available performance data for 2-Mercaptobenzothiazole (MBT), a structurally and functionally similar analogue to this compound, and a representative commercial inhibitor from the widely used imidazoline class. The data is presented in clearly structured tables, followed by detailed experimental protocols for the key evaluation techniques, and a standardized experimental workflow visualization to ensure clarity and reproducibility.
Performance Data: 2-Mercaptobenzothiazole (MBT)
As a close analogue to this compound, the performance of 2-Mercaptobenzothiazole (MBT) provides valuable insights into the potential efficacy of this class of compounds. The following table summarizes the inhibition efficiency of MBT for different metals in various corrosive environments.
| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Temperature | Inhibition Efficiency (%) | Test Method |
| Mild Steel | 1 M HCl | 5 x 10⁻³ M | 25°C | 93.8% | Potentiodynamic Polarization |
| 316 Stainless Steel | 1 M H₂SO₄ | 1 x 10⁻³ M | 25°C | 92.5% | Weight Loss |
| Aluminum Alloy (AA2024-T3) | 3.5% NaCl | 1000 ppm | Ambient | ~90% | EIS |
| Copper | 3.5% NaCl | 1 mM | Ambient | 90.7% | Potentiodynamic Polarization |
Performance Data: Commercial Inhibitor (Imidazoline Derivative)
Imidazoline derivatives are a cornerstone of commercial corrosion inhibitor formulations, particularly in the oil and gas industry. The table below presents typical performance data for an imidazoline-based inhibitor in a corrosive environment relevant to industrial applications.
| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Temperature | Inhibition Efficiency (%) | Test Method |
| Carbon Steel (N80) | CO₂-saturated 3.5% NaCl | 50 ppm | 60°C | >95% | LPR |
| Mild Steel | 15% HCl | 0.5% v/v | 60°C | 98.7% | Weight Loss |
| Carbon Steel (X65) | CO₂-saturated brine | 100 ppm | 50°C | 91% | EIS |
| Mild Steel | 1 M H₂SO₄ | 200 ppm | 30°C | 94.2% | Weight Loss |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.
-
Specimen Preparation: Metal coupons of a predetermined size are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Measurement: The initial weight of each coupon is accurately measured using an analytical balance.
-
Exposure: The coupons are then immersed in the corrosive solution, both with and without the corrosion inhibitor, for a specified period.
-
Cleaning: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
This electrochemical technique is used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current density.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Procedure: The working electrode is immersed in the test solution and allowed to reach a stable open-circuit potential (OCP). A potentiodynamic scan is then performed by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting polarization curve (Tafel plot) of log(current density) versus potential is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as:
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
-
Procedure: A small amplitude AC sinusoidal voltage signal is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current response is measured.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). The inhibition efficiency is calculated using the Rct values:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of corrosion inhibitors.
Comparative study of the biological activity of 2-Mercaptothienothiazole and its analogs
For Researchers, Scientists, and Drug Development Professionals
The thienothiazole scaffold, a fused heterocyclic system incorporating thiophene and thiazole rings, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This guide provides a comparative overview of the biological activities of 2-mercaptothienothiazole analogs, with a particular focus on their anticancer and antimicrobial properties. By presenting key experimental data and methodologies, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity: A Tale of Two Isomers and Diverse Substitutions
Thienothiazole and its isosteric cousin, thienopyrimidine, have demonstrated promising anticancer activities, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. The biological efficacy of these compounds is highly dependent on the nature and position of substituent groups on the core scaffold.
A comparative study of various thieno[3,2-d]thiazole and thieno[2,3-d]pyrimidine derivatives has revealed significant cytotoxic activity against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from different studies, offering a glimpse into their relative potencies.
Comparative Anticancer Potency (IC50 in µM)
| Compound ID | Scaffold | Substitution | MCF-7 (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | PC-3 (Prostate) | Reference |
| 3c | Thieno[3,2-d]thiazole | Pyrazoline-3-one conjugate | 0.05 µM | 0.09 µM | - | - | [1] |
| 14 | Thieno[2,3-d]pyrimidine | Sulfadoxine conjugate | 22.12 µM | - | - | - | |
| 13 | Thieno[2,3-d]pyrimidine | Sulfadimethoxazine conjugate | 22.52 µM | - | - | - | |
| 9 | Thieno[2,3-d]pyrimidine | Sulfanilamide conjugate | 27.83 µM | - | - | - | |
| 10b | Thieno[2,3-d][2][3][4]triazolo[1,5-a]pyrimidine | 2-(4-bromophenyl)triazole | 19.4 µM | - | > 50 µM | > 50 µM | |
| 10e | Thieno[2,3-d][2][3][4]triazolo[1,5-a]pyrimidine | 2-(anthracen-9-yl)triazole | 14.5 µM | - | 22.3 µM | 31.6 µM | |
| Doxorubicin | (Reference Drug) | - | 30.40 µM | - | - | - |
Note: A lower IC50 value indicates higher potency.
Kinase Inhibition: Targeting the Engines of Cancer Proliferation
A significant mechanism underlying the anticancer activity of thienothiazole analogs is their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways. Deregulation of kinases like EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and BRAF (B-Raf proto-oncogene) is a hallmark of many cancers.
The thieno[3,2-d]thiazole derivative 3c has shown potent inhibitory activity against these key kinases.[1]
Kinase Inhibitory Activity (IC50 in µM)
| Compound ID | Target Kinase | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| 3c | EGFR | 0.062 | Erlotinib | 0.055 | [1] |
| 3c | VEGFR-2 | 0.075 | Sorafenib | 0.060 | [1] |
| 3c | BRAFV600E | 0.088 | Sorafenib | 0.040 | [1] |
These findings highlight the potential of the thieno[3,2-d]thiazole scaffold as a template for the design of multi-targeting kinase inhibitors.
Antimicrobial Activity: A Broad Spectrum of Inhibition
In addition to their anticancer properties, certain thienothiazole analogs exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. The pyrazolinyl-thieno[3,2-d]thiazole derivative 3c has demonstrated noteworthy inhibitory effects.[1]
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (G+) | B. subtilis (G+) | E. coli (G-) | P. aeruginosa (G-) | C. albicans (Fungus) | A. fumigatus (Fungus) | Reference |
| 3c | 6.25 | 12.5 | 12.5 | 25 | 6.25 | 12.5 | [1] |
| Streptomycin | 12.5 | 25 | 6.25 | 12.5 | - | - | [1] |
| Amphotericin B | - | - | - | - | 6.25 | 12.5 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the standard protocols for the key biological assays cited.
Anticancer Activity Assessment: MTT Assay
The in vitro cytotoxicity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial reductases in viable cells, are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway Visualizations
To better understand the mechanisms of action of these compounds, the following diagrams illustrate the key signaling pathways targeted by the thienothiazole analogs.
Caption: EGFR and VEGFR-2 Signaling Pathways and Inhibition.
Caption: BRAF V600E Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Biological Evaluation.
References
- 1. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 2-Mercaptothienothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of analytical methods for the quantification of 2-Mercaptothienothiazole. Due to a lack of publicly available data for this specific analyte, this document presents a hypothetical comparison between two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The experimental data and protocols provided are illustrative and based on established methodologies for similar heterocyclic thiol compounds. This guide is intended to serve as a template for the design and execution of a robust cross-validation study in a laboratory setting.
Data Presentation: A Comparative Overview
The following table summarizes the typical validation parameters for the quantification of a small molecule like this compound using HPLC and UV-Vis Spectrophotometry. These values are based on the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3]
| Validation Parameter | HPLC Method (Hypothetical Data) | UV-Vis Spectrophotometry (Hypothetical Data) | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 98.0% - 102.0% for drug substance |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.6 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo and degradation products | Potential interference from excipients with similar chromophores | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and column temperature | Unaffected by minor changes in pH and wavelength | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the quantification of this compound using HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to provide high specificity and sensitivity for the quantification of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
Placebo (formulation matrix without the active pharmaceutical ingredient)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the hypothetical UV absorbance maximum of this compound)
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 0.5 - 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the formulation in a suitable solvent and diluting to a final concentration within the linear range.
5. Validation Procedure:
-
Specificity: Analyze the placebo and a stressed sample (e.g., acid, base, peroxide, heat, light degradation) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day with different equipment.
UV-Vis Spectrophotometry Method
This method offers a simpler and faster alternative for the quantification of this compound, suitable for routine quality control.[4][5]
1. Instrumentation:
-
UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length)
2. Reagents and Materials:
-
Methanol (spectroscopic grade)
-
This compound reference standard
3. Method Parameters:
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound in methanol from 200 to 400 nm. For this hypothetical example, we will assume a λmax of 280 nm.
-
Blank: Methanol
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range (e.g., 1 - 25 µg/mL).
5. Validation Procedure:
-
Specificity: Analyze the placebo solution to check for any absorbance at the λmax of this compound.
-
Linearity: Measure the absorbance of the working standard solutions at 280 nm and construct a calibration curve by plotting absorbance against concentration.
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the reference standard at three levels.
-
Precision: Assess repeatability by measuring the absorbance of a standard solution six times. Evaluate intermediate precision by having a different analyst perform the measurements on a different day.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Experimental workflows for HPLC and UV-Vis methods.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis [ewadirect.com]
- 5. UV Spectrophotometry Identifies Compounds in Pharmaceuticals | HunterLab [hunterlab.com]
Investigating the synergistic effect of 2-Mercaptothienothiazole with other additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of 2-Mercaptobenzothiazole (2-MBT), a derivative of the thienothiazole class, when combined with other additives. The focus is on its applications in corrosion inhibition and as an antimicrobial agent, presenting key performance data from experimental studies. Detailed methodologies for the cited experiments are provided to facilitate replication and further research.
Performance Comparison of 2-MBT in Synergistic Formulations
The following tables summarize the quantitative data from studies investigating the synergistic effects of 2-MBT and its derivatives.
Corrosion Inhibition
The synergistic effect of 2-Mercaptobenzothiazole (MBT) with Benzotriazole (BTAH) for the protection of electroplated copper coatings has been demonstrated to significantly enhance corrosion resistance. The combination of these two inhibitors leads to the formation of a more robust and dense passive film on the copper surface than when either inhibitor is used alone.
| Inhibitor/Combination | Corrosion Potential (Ecorr) vs SCE | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (%) |
| Bare Copper | -0.235 V | 7.8 x 10⁻⁶ | - |
| BTAH alone | -0.218 V | 1.5 x 10⁻⁶ | 80.8% |
| MBT alone | -0.211 V | 1.1 x 10⁻⁶ | 85.9% |
| BTAH + MBT | -0.198 V | 7.3 x 10⁻⁷ | 90.7% |
Data sourced from a study on composite protective effects on electroplated copper coatings.[1][2]
Antimicrobial Activity
A derivative of 2-mercaptobenzothiazole, referred to as BTZ2e, has shown significant synergistic antimicrobial effects when combined with the antibiotics Linezolid (LNZ) and Vancomycin (VAN) against Methicillin-resistant Staphylococcus aureus (MRSA). The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.
| Organism | Antibiotic | BTZ2e MIC (µg/mL) | Antibiotic MIC alone (µg/mL) | Antibiotic MIC in combination (µg/mL) | FICI |
| MRSA (Planktonic) | Linezolid | 16 - 32 | 2 | 0.25 | ≤ 0.5 |
| MRSA (Biofilm) | Vancomycin | 16 - 256 | 4 | 0.5 | ≤ 0.5 |
Data from a study on the synergistic effects against MRSA.[3][4] The range in BTZ2e MIC reflects testing against multiple clinical isolates.
Experimental Protocols
Potentiodynamic Polarization for Corrosion Inhibition
This method is used to evaluate the corrosion rate and inhibition efficiency of inhibitors on a metal surface.
1. Electrode Preparation:
-
The working electrode (e.g., copper coupon) is sequentially polished with different grades of SiC paper, typically from 240 to 600 grit.[5]
-
The polished electrode is then degreased with a solvent like acetone and rinsed with distilled water.[5]
-
The surface area of the electrode exposed to the electrolyte is accurately measured.[5]
2. Electrochemical Cell Setup:
-
A three-electrode configuration is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite rod).[6][7][8]
-
The electrodes are immersed in the test solution (e.g., 3.5% NaCl solution) with and without the inhibitors.[8]
-
The solution is typically purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[6]
3. Measurement Procedure:
-
The open-circuit potential (OCP) is monitored until a stable value is reached.[7]
-
The potentiodynamic polarization scan is then performed by applying a potential range (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.6 V/h).[5]
-
The resulting current is recorded as a function of the applied potential.
4. Data Analysis:
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
Broth Microdilution Checkerboard Assay for Antimicrobial Synergy
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
1. Preparation of Reagents:
-
Prepare stock solutions of the 2-MBT derivative and the antibiotic in a suitable solvent and culture medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB).
-
Prepare serial twofold dilutions of each agent in the microtiter plate.
2. Inoculum Preparation:
-
A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
3. Assay Setup:
-
In a 96-well microtiter plate, serial dilutions of the 2-MBT derivative are made along the x-axis (columns), and serial dilutions of the antibiotic are made along the y-axis (rows).[3][9]
-
Each well is then inoculated with the prepared bacterial suspension.[9]
-
Control wells containing only the medium, and each agent alone are included.
4. Incubation and Reading:
-
The plate is incubated at 35-37°C for 18-24 hours.[3]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the agent(s) that completely inhibits visible bacterial growth.
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated for each combination showing no visible growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[3]
-
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[3]
-
Visualizations
Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for potentiodynamic polarization experiments.
Mechanism of Synergistic Corrosion Inhibition```dot
Caption: Broth microdilution checkerboard assay workflow.
References
- 1. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05411F [pubs.rsc.org]
- 2. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synergy Testing by the Checkerboard Method [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. farsi.msrpco.com [farsi.msrpco.com]
- 6. nrc.gov [nrc.gov]
- 7. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Head-to-head comparison of different synthesis routes for 2-Mercaptothienothiazole
For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Mercaptothienothiazole, a sulfur-containing heterocycle, holds potential for various applications, and understanding its synthesis is crucial for further exploration. This guide provides a comparative analysis of the plausible synthesis routes for this compound, offering insights into their underlying chemistry and methodologies.
Two primary synthetic pathways emerge as the most viable for the preparation of this compound. The first route is a classic approach analogous to the synthesis of 2-mercaptobenzothiazole, utilizing a bifunctional thiophene precursor. The second route leverages the well-established Gewald reaction to construct the initial thiophene ring, followed by subsequent cyclization to form the fused thiazole moiety.
Route 1: The Thiophenethiol and Carbon Disulfide Approach
This method is predicated on the reaction of a 2-amino-3-thiophenethiol derivative with carbon disulfide. The amino and thiol groups, ortho to each other on the thiophene ring, provide the necessary functionalities for the cyclization reaction to form the thieno[3,2-d]thiazole core.
Logical Workflow for Route 1
Evaluating the Cost-Effectiveness of 2-Mercaptothienothiazole as a Corrosion Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an effective corrosion inhibitor is a critical decision in numerous industrial and research applications, directly impacting the longevity and reliability of metallic components. Among the various options, heterocyclic organic compounds containing sulfur and nitrogen atoms have demonstrated significant promise. This guide provides a comparative evaluation of the cost-effectiveness of 2-Mercaptothienothiazole as a corrosion inhibitor, with a focus on its performance relative to other common alternatives.
Due to a lack of extensive, direct experimental data on this compound, this guide will utilize data from the closely related and well-studied compound, 2-Mercaptobenzothiazole (2-MBT), as a proxy for performance and cost analysis. This approach is based on the structural and functional similarities between the two molecules.
Performance Comparison of Corrosion Inhibitors
The primary measure of a corrosion inhibitor's performance is its inhibition efficiency (IE), which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following table summarizes the performance of 2-Mercaptobenzothiazole (as a proxy for this compound) and other common corrosion inhibitors in various environments.
| Corrosion Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 2-Mercaptobenzothiazole (2-MBT) | 316 Stainless Steel | 3 M HCl | > 90% | [1][2] |
| 1060 Aluminum Alloy | 2 M H₂SO₄ | ~ 70-80% | [1][2] | |
| Low Carbon Steel | 1 M HCl | ~ 57% (at concentrations < 1.25%) | [1][2] | |
| API 5L X42 Pipeline Steel | 3.5 wt% NaCl | > 90% (in admixture with Na₂HPO₄) | [3] | |
| Aluminum | 0.5 M HCl | Concentration dependent (increases up to 10⁻³ M) | [4][5] | |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | API 5L X42 Pipeline Steel | 3.5 wt% NaCl | High (forms a protective layer) | [3] |
| Other Organic Inhibitors (Azoles) | Various | Acidic/Neutral | Generally high, dependent on structure | [4][5] |
| Inorganic Inhibitors (Chromates, Nitrites) | Mild Steel | Near neutral solutions | Variable, with phosphates showing high efficiency | [3] |
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis considers both the inhibitor's performance and its procurement or synthesis cost. The following table provides an estimated cost comparison.
| Corrosion Inhibitor | Estimated Cost | Performance Summary | Cost-Effectiveness Profile |
| 2-Mercaptobenzothiazole (2-MBT) | ~$102.45 / 100g (retail)[6] | High efficiency on stainless steel and aluminum alloys. Moderate on low carbon steel. | Potentially high for specific applications where high efficiency is critical. Synthesis costs are a factor for large-scale use. |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Generally low (commodity chemical) | Effective, especially on steel in near-neutral solutions. | High, due to low cost and good performance. |
| Other Organic Inhibitors | Varies widely based on complexity | Performance is application-specific. | Variable. Requires careful selection based on performance data and cost. |
| Inorganic Inhibitors (e.g., Chromates) | Varies | Effective, but often face environmental and health regulations. | Can be high, but regulatory constraints may limit use. |
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized experimental protocols to ensure reproducible and comparable results. The most common methods are weight loss determination and electrochemical techniques.
Weight Loss Method
This gravimetric method provides a direct measure of metal loss over time.
Workflow for Weight Loss Experiment
Caption: Workflow for the weight loss method of corrosion inhibitor evaluation.
Inhibition Efficiency (IE) Calculation:
IE (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
Where:
-
CR_uninhibited = Corrosion rate in the absence of the inhibitor
-
CR_inhibited = Corrosion rate in the presence of the inhibitor
Electrochemical Methods
Electrochemical techniques, such as Tafel polarization and Electrochemical Impedance Spectroscopy (EIS), provide insights into the mechanism of corrosion inhibition.
Experimental Setup for Electrochemical Measurements
Caption: Standard three-electrode setup for electrochemical corrosion studies.
-
Tafel Polarization: This technique involves polarizing the working electrode and measuring the resulting current to determine the corrosion current density (i_corr). The IE is calculated from the reduction in i_corr in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor indicates effective inhibition.
Mechanism of Action: Adsorption and Film Formation
The primary mechanism by which this compound and related azole compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.
Inhibition Mechanism Pathway
Caption: The mechanism of corrosion inhibition via surface adsorption and film formation.
The lone pair electrons on the sulfur and nitrogen atoms in the thiazole ring facilitate the adsorption process onto the metal surface. This protective layer can be formed through either physisorption (electrostatic interactions) or chemisorption (covalent bonding).
Conclusion
Based on the available data for the proxy compound 2-Mercaptobenzothiazole, this compound can be considered a highly effective corrosion inhibitor, particularly for stainless steel and aluminum alloys in acidic environments. Its cost-effectiveness is competitive, especially in applications where high performance is a primary concern. Compared to inorganic inhibitors like phosphates, it offers high efficiency, though its cost may be higher. The selection of the most cost-effective inhibitor will ultimately depend on the specific application, the metal being protected, the nature of the corrosive environment, and regulatory considerations. Further direct experimental evaluation of this compound is warranted to confirm these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum-titanium alloys in hydrochloric acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemsavers.com [chemsavers.com]
Structure-Activity Relationship of 2-Mercaptothienothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published data specifically on 2-mercaptothienothiazole derivatives, this guide will focus on the closely related and extensively studied 2-mercaptobenzothiazole scaffold as a surrogate. The structural similarity, involving a fused thiazole ring, provides a strong basis for inferring potential structure-activity relationships (SAR) for thienothiazole analogs.
Introduction
Thiazole-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, while less explored, holds promise for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships of 2-mercaptobenzothiazole derivatives, offering insights into their antimicrobial and anticancer properties. The presented data and experimental protocols can serve as a valuable resource for the rational design and synthesis of novel this compound-based compounds.
Antimicrobial Activity
Derivatives of the 2-mercaptobenzothiazole core have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2] The SAR for antimicrobial activity is largely influenced by the nature of the substituent at the thiol group.
Key SAR Observations:
-
Substitution at the Thiol Group: The presence of a free thiol (SH) group is often crucial for potent antibacterial activity.[3] Alkylation or benzylation of the thiol group can lead to a considerable loss of antibacterial action.[3]
-
Aromatic and Heterocyclic Moieties: Introduction of aromatic or heterocyclic rings, often via a Schiff base linkage, can modulate the antimicrobial spectrum and potency. Substituents on these rings, such as electron-withdrawing or electron-donating groups, play a significant role in determining the activity. For instance, derivatives bearing a 2-OCH3-C6H4 group have shown significant inhibitory activity against Escherichia coli and Candida albicans.[1]
-
Thiazolidinone and Oxadiazole Rings: Cyclization of Schiff base derivatives into thiazolidinone or oxadiazole rings can lead to compounds with enhanced antimicrobial properties.
Comparative Antimicrobial Activity Data
| Compound ID | R-Group (Substituent at 2-S position) | Test Organism | MIC (µg/mL) | Reference |
| 1 | H | Staphylococcus aureus | 3.12 | [3] |
| 2 | H | Escherichia coli | 25 | [3] |
| 3 | Benzyl | Escherichia coli | >100 | [1][3] |
| 4 | -(CH2)3-CH=CH2 | Candida albicans | 15.6 | [1] |
| 5 | -CH2CH=CH-C2H5 | Candida albicans | 15.6 | [1] |
Anticancer Activity
The 2-mercaptobenzothiazole scaffold has been a fertile ground for the discovery of potent anticancer agents.[4][5] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][6]
Key SAR Observations:
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzothiazole ring significantly impact cytotoxic activity. Electron-withdrawing groups like -CF3 or -NO2 at the 6-position have been shown to enhance cytotoxicity in HeLa cells.[1]
-
N-Substituted Amides: The introduction of N-substituted acetamide moieties at the 2-position, particularly with bulky aliphatic or heterocyclic amines, can lead to potent anticancer agents.
-
Heterocyclic Rings: Fusion or linkage of other heterocyclic rings, such as pyrimidine, pyridine, or indole, to the benzothiazole core has yielded compounds with excellent anticancer activity against various cancer cell lines, including lung, breast, and renal cancer.[5]
-
Induction of Apoptosis: A common mechanism of action for anticancer benzothiazole derivatives is the induction of apoptosis, often through the mitochondrial pathway.[1]
Comparative Anticancer Activity Data
| Compound ID | Core Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | 6-CF3 substituent | HeLa | ~20 (80% inhibition at 100 µM) | [1] |
| 7 | 6-NO2 substituent | HeLa | ~20 (80% inhibition at 100 µM) | [1] |
| 8 | Substituted bromopyridine acetamide at 2-position | SKRB-3 (Breast Cancer) | 0.0012 | [5] |
| 9 | Substituted bromopyridine acetamide at 2-position | SW620 (Colon Cancer) | 0.0043 | [5] |
| 10 | Chlorobenzyl indole semicarbazide at 2-position | HT-29 (Colon Cancer) | 0.024 | [5] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Preparation of Bacterial/Fungal Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizations
Synthesis Workflow for 2-Mercaptobenzothiazole Derivatives
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Mercaptothienothiazole: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Mercaptothienothiazole was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information available for structurally related compounds. Researchers, scientists, and drug development professionals must consult the official SDS provided by their chemical supplier for detailed and specific guidance.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its likely hazardous nature, as indicated by related chemical compounds, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Considerations
Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Quantitative Data for Disposal Planning
While specific quantitative data for this compound is not available without an SDS, the table below outlines the typical information that would be required for a comprehensive disposal plan. For comparison, data for the related compound 2-Mercaptobenzothiazole is included to illustrate the potential hazards.
| Parameter | This compound | 2-Mercaptobenzothiazole (for comparison) | Significance for Disposal |
| GHS Hazard Class | Data not available. Consult supplier SDS. | Skin Sensitizer (Category 1), Aquatic Hazard (Acute 1, Chronic 1)[1][2] | Determines the required hazard labeling on the waste container. |
| RCRA Waste Code | Data not available. Consult supplier SDS and local regulations. | Potentially D001 (Ignitability) if it has a low flash point, or a U-listed waste if it is a discarded commercial chemical product.[3][4] | This federally mandated code is required for tracking and disposal documentation. |
| Aquatic Toxicity | Data not available. Consult supplier SDS. | Very toxic to aquatic life with long-lasting effects.[1][2][5] | Prohibits disposal down the drain and necessitates containment to prevent environmental release. |
| LD50 (Oral, Rat) | Data not available. Consult supplier SDS. | 3800 mg/kg[6] | Indicates the level of toxicity and informs risk assessment and handling procedures. |
Step-by-Step Disposal Protocol
The following is a generalized experimental protocol for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
- Designate a specific, sealed, and properly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips).
- The container must be made of a material compatible with the chemical.
- The label should clearly state "Hazardous Waste," the chemical name "this compound," and any associated hazard pictograms (e.g., irritant, environmentally hazardous) as indicated by the supplier's SDS.
2. Contaminated Material Handling:
- Solid Waste: Collect all dry waste contaminated with this compound in the designated solid waste container.
- Liquid Waste: Collect any solutions containing this compound in a designated, leak-proof liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container that is also labeled as containing this compound waste.
3. Storage of Waste:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- This area should be away from general lab traffic and incompatible materials.
- Ensure the container is kept closed at all times except when adding waste.
4. Scheduling Waste Pickup:
- Once the waste container is full or has been in storage for the maximum allowable time per institutional and regulatory guidelines, contact your institution's EHS office to schedule a pickup.
- Do not attempt to dispose of the waste through standard municipal trash or sewer systems.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures and, most importantly, the specific guidance provided in the supplier's SDS, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Navigating the Safe Handling of 2-Mercaptothienothiazole: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Mercaptothienothiazole. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazard profile of 2-Mercaptothiazoline.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles or Face Shield | Chemical splash goggles compliant with EN 166 or ANSI Z87.1. A face shield should be used in addition to goggles when there is a significant splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or puncture before and during use. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A full-length laboratory coat should be worn and buttoned. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Respirator (if required) | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working in a poorly ventilated area, if heating the substance, or if aerosolization is possible. The necessity of respiratory protection should be determined by a site-specific risk assessment. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.
Handling Procedures
-
Preparation :
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
Clearly label all containers with the chemical name and relevant hazard warnings.
-
-
During the Experiment :
-
Always wear the appropriate personal protective equipment as outlined in the table above.
-
Avoid the creation of dust or aerosols. If the substance is a solid, handle it carefully.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Practice good laboratory hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and laboratory safety officer.
-
Contain : Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits) to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize & Clean : Once absorbed, the material should be collected into a labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated with a suitable cleaning agent.
-
Ventilate : Ensure the area is well-ventilated during and after the cleanup process.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation : All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be segregated from general laboratory waste.
-
Waste Container : Use a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Request : Follow your institution's hazardous waste disposal procedures. This typically involves submitting a request to the Environmental Health and Safety (EHS) department for pickup. Do not dispose of this chemical down the drain.
Experimental Workflow for Safe Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
